molecular formula C7H8Cl2N2 B1358227 4,6-Dichloro-5-(propan-2-yl)pyrimidine CAS No. 89938-06-7

4,6-Dichloro-5-(propan-2-yl)pyrimidine

Cat. No.: B1358227
CAS No.: 89938-06-7
M. Wt: 191.05 g/mol
InChI Key: WGEQNVJAKYNYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-(propan-2-yl)pyrimidine (CAS 89938-06-7) is a high-purity chemical intermediate with significant applications in research and development. Its molecular formula is C₇H₈Cl₂N₂, with a molecular weight of 191.06 g/mol . This compound is particularly valuable in the synthesis of novel agrochemicals and pharmaceuticals, where it serves as a versatile building block for creating active ingredients in herbicides and plant growth regulators . The specific placement of chlorine atoms and the isopropyl group on the pyrimidine ring makes it an excellent substrate for further functionalization, allowing researchers to target specific enzymatic pathways in plants . The product must be stored at -20°C to maintain stability . This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in chemical synthesis by qualified professionals. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4,6-dichloro-5-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEQNVJAKYNYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622790
Record name 4,6-Dichloro-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89938-06-7
Record name 4,6-Dichloro-5-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-5-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient two-step synthesis of 4,6-dichloro-5-(propan-2-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented with a focus on the underlying chemical principles, practical experimental considerations, and safety measures, ensuring a reproducible and scalable process.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The unique electronic properties and the ability to form multiple hydrogen bonds make the pyrimidine ring a privileged structure in drug design. The title compound, this compound, with its reactive chloro groups and the isopropyl substituent, serves as a versatile building block for the synthesis of targeted therapies, including kinase inhibitors and other enzyme-targeted drugs. The strategic placement of the chloro- and isopropyl- moieties allows for selective functionalization and modulation of physicochemical properties, which are critical for optimizing drug candidates' efficacy and pharmacokinetic profiles.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

  • Step 1: Condensation to form 5-isopropyl-4,6-dihydroxypyrimidine. This initial step involves the base-catalyzed condensation of diethyl isopropylmalonate with urea. This reaction, a variation of the classic barbituric acid synthesis, constructs the core pyrimidine ring.

  • Step 2: Chlorination to yield the final product. The intermediate, 5-isopropyl-4,6-dihydroxypyrimidine, is then subjected to chlorination using a suitable agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

This strategy is favored for its reliability, scalability, and the commercial availability of the starting materials.

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination A Diethyl isopropylmalonate D 5-isopropyl-4,6-dihydroxypyrimidine A->D B Urea B->D C Sodium Ethoxide (Base) C->D Catalyst E 5-isopropyl-4,6-dihydroxypyrimidine G This compound E->G F Phosphorus Oxychloride (POCl₃) F->G Chlorinating Agent

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-isopropyl-4,6-dihydroxypyrimidine

Mechanism and Rationale

The formation of the pyrimidine ring proceeds through a nucleophilic addition-elimination mechanism. Urea, acting as a dinucleophile, attacks the two electrophilic carbonyl carbons of diethyl isopropylmalonate. The reaction is catalyzed by a strong base, typically sodium ethoxide, which deprotonates the urea, increasing its nucleophilicity, and also facilitates the cyclization and subsequent tautomerization to the more stable dihydroxy pyrimidine form (which exists in equilibrium with its barbituric acid tautomer).

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl isopropylmalonate202.25101.1 g0.5
Urea60.0630.0 g0.5
Sodium metal22.9911.5 g0.5
Absolute Ethanol46.07500 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a dry 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.5 g (0.5 mol) of sodium metal in 250 mL of absolute ethanol. This reaction is highly exothermic and produces hydrogen gas; therefore, it must be conducted in a well-ventilated fume hood, and the sodium should be added in small portions.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 101.1 g (0.5 mol) of diethyl isopropylmalonate. In a separate beaker, dissolve 30.0 g (0.5 mol) of dry urea in 250 mL of warm (approximately 70°C) absolute ethanol. Add the urea solution to the reaction flask.

  • Condensation Reaction: Heat the reaction mixture to reflux using an oil bath set at approximately 110°C. Maintain reflux for 7 hours with vigorous stirring. A white precipitate of the sodium salt of 5-isopropyl-4,6-dihydroxypyrimidine will form.

  • Work-up and Isolation: After the reflux period, cool the mixture to room temperature. Add 500 mL of warm water (around 50°C) to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration and wash it with cold water. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Part 2: Synthesis of this compound

Mechanism and Rationale

The chlorination of 5-isopropyl-4,6-dihydroxypyrimidine with phosphorus oxychloride is a well-established method for converting hydroxypyrimidines to their chloro-derivatives.[1] The reaction likely proceeds through the formation of a dichlorophosphite intermediate, which is then attacked by chloride ions to yield the final product. The use of a tertiary amine base, such as pyridine or a trialkylamine, can facilitate the reaction by neutralizing the HCl generated.[2] For a more environmentally friendly and efficient process, a solvent-free approach using equimolar amounts of POCl₃ in a sealed reactor is highly recommended.[1][3]

Chlorination_Mechanism A 5-isopropyl-4,6- dihydroxypyrimidine C Intermediate Complex A->C B POCl₃ B->C D This compound C->D Nucleophilic Attack by Cl⁻ E H₃PO₄ (byproduct) C->E

Sources

4,6-dichloro-5-(propan-2-yl)pyrimidine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-dichloro-5-(propan-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyrimidine of significant interest for synthetic and medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly cataloged, indicating its status as a novel or non-commercial entity, this guide extrapolates from established chemical principles and data on analogous structures to detail its proposed synthesis, predict its physicochemical properties, and explore its potential applications. The pyrimidine core is a privileged scaffold in drug discovery, and the unique substitution pattern of this molecule presents intriguing possibilities for developing new therapeutic agents and research tools.[1][2] This document serves as a foundational resource for researchers aiming to synthesize and investigate this promising compound.

Introduction and Structural Elucidation

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[2][3] Its derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of activities including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4][5] The target molecule, this compound, features a pyrimidine core functionalized with two highly reactive chloro groups at the C4 and C6 positions and an isopropyl group at the C5 position.

The chloro-substituents serve as versatile synthetic handles, amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.[6][7] The isopropyl group at the C5 position introduces lipophilicity and steric bulk, which can significantly influence the molecule's binding affinity and selectivity for biological targets.

CAS Number and Nomenclature

A thorough search of chemical databases, including CAS REGISTRY, indicates that this compound has not been assigned a CAS Registry Number.[8] This suggests the compound is a novel chemical entity that has not been previously synthesized and registered. For novel substances, a CAS number can be obtained by submitting the compound's structural information to the Chemical Abstracts Service for registration.[9][10][11][12]

  • Systematic Name: this compound

  • Common Synonym: 4,6-dichloro-5-isopropylpyrimidine

Proposed Synthetic Strategies

The synthesis of this compound can be logically approached by constructing the substituted pyrimidine ring first, followed by chlorination. A highly plausible route begins with an appropriately substituted malonic ester.

Route 1: Ring Formation from Diethyl 2-isopropylmalonate

This strategy is adapted from established methods for synthesizing 5-substituted pyrimidines and offers a robust pathway to the target molecule.[13] The core principle is the condensation of a C3 fragment (the malonic ester) with a C-N-C fragment (guanidine) to form the pyrimidine ring.

Experimental Protocol:

Step 1: Synthesis of 5-isopropylpyrimidine-4,6-diol

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: To the sodium ethoxide solution, add diethyl 2-isopropylmalonate (1.0 eq) dropwise at room temperature.

  • Guanidine Addition: Add guanidine hydrochloride (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a concentrated acid (e.g., HCl) to a pH of ~6-7. The resulting precipitate, 5-isopropylpyrimidine-4,6-diol, is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Causality and Insights: The use of a strong base like sodium ethoxide is critical for the deprotonation of both the malonic ester and guanidine, facilitating the condensation reaction. Starting with the isopropyl-substituted malonate ensures the desired C5 functionalization is incorporated from the beginning, avoiding potentially unselective C5 functionalization reactions on a pre-formed pyrimidine ring.

Step 2: Chlorination to this compound

  • Reagents and Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 5-isopropylpyrimidine-4,6-diol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ, which facilitates the chlorination.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 3-5 hours. The reaction should become a clear solution as it proceeds.

  • Work-up: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[14] Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Causality and Insights: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.[3][14] The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups for nucleophilic attack by chloride ions. The addition of DMF as a catalyst is known to accelerate this type of transformation.[15][16]

Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Chlorination A Diethyl 2-isopropylmalonate C 5-isopropylpyrimidine-4,6-diol A->C NaOEt, EtOH Reflux B Guanidine HCl B->C D This compound C->D POCl₃, cat. DMF Reflux

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical Properties

The following properties are predicted based on the structure and data from analogous compounds such as 4,6-dichloropyrimidine and other 5-substituted derivatives.

PropertyPredicted ValueJustification / Reference Analog
Molecular Formula C₇H₈Cl₂N₂Based on atomic composition.
Molecular Weight ~191.06 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or liquidSimilar chlorinated pyrimidines are often low-melting solids or oils.[13]
Boiling Point > 200 °C (estimated)Expected to be higher than 4,6-dichloropyrimidine due to increased molecular weight.
Melting Point 30 - 50 °C (estimated)Alkyl substitution at C5 may lower the melting point compared to unsubstituted analogs.
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)The presence of the isopropyl group and chloro atoms suggests good solubility in organic media.
Stability Stable under normal conditions; moisture sensitive.The dichloro-substituents are susceptible to hydrolysis.

Reactivity and Potential for Further Functionalization

The primary sites of reactivity on this compound are the two chlorine atoms at the C4 and C6 positions. These positions are electron-deficient due to the electronegativity of the ring nitrogen atoms, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Selective Monosubstitution: By carefully controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is often possible to achieve selective substitution at one of the chloro positions.

  • Disubstitution: Using an excess of the nucleophile and/or higher temperatures will typically lead to the replacement of both chlorine atoms.

This reactivity allows for the facile introduction of a diverse array of functional groups, including:

  • Amines (R-NH₂): To generate aminopyrimidine derivatives, which are common in medicinal chemistry.

  • Alkoxides (R-O⁻): To form ether linkages.

  • Thiolates (R-S⁻): To create thioethers.

Reactivity_Diagram Start 4,6-dichloro-5-isopropylpyrimidine Mono 4-Nu-6-chloro-5-isopropylpyrimidine Start->Mono 1 eq. Nucleophile (Nu⁻) Controlled Temp. Di 4,6-diNu-5-isopropylpyrimidine Start->Di >2 eq. Nucleophile (Nu⁻) Higher Temp. Mono->Di 1 eq. Nucleophile (Nu⁻) Higher Temp.

Caption: SNAr reactivity of this compound.

Hypothesized Applications in Drug Discovery and Research

Given the established biological activities of related pyrimidine scaffolds, this compound is a promising starting point for the development of novel therapeutic agents.

  • Anti-inflammatory Agents: A study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that these compounds inhibit immune-activated nitric oxide (NO) production.[13] This suggests that derivatives of the title compound could be explored as potential anti-inflammatory agents. The isopropyl group could modulate the potency and selectivity of this activity.

  • Anticancer Therapeutics: The dichloropyrimidine core is a key building block for various kinase inhibitors used in oncology. The ability to functionalize the C4 and C6 positions allows for the synthesis of libraries of compounds to screen against various cancer cell lines.[4]

  • Antiviral Drugs: Dichloropyrimidine derivatives have been investigated for their antiviral properties, including activity against a broad range of viruses.[13] This scaffold can be used to design novel nucleoside or non-nucleoside inhibitors of viral replication.

Safety and Handling

While specific toxicity data for this compound is unavailable, the hazards can be inferred from structurally related dichloropyrimidines. Compounds such as 4,6-dichloropyrimidine and its derivatives are classified as hazardous.[17][18]

Predicted GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[17][18]

  • H319: Causes serious eye irritation.[17][18]

  • H335: May cause respiratory irritation.[17][18]

Recommended Handling Procedures:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This compound represents a valuable, albeit currently uncommercialized, building block for chemical and pharmaceutical research. Its synthesis is achievable through established methodologies, and its reactive chlorine atoms provide a gateway to a vast chemical space of novel derivatives. The insights provided in this guide, based on the rich chemistry of the pyrimidine scaffold, offer a solid foundation for scientists to synthesize, characterize, and explore the biological potential of this and related compounds.

References

  • [No Author]. (n.d.). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Google Patents.
  • [No Author]. (n.d.). Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
  • Brezanová, L., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4414-4425. Retrieved from [Link]

  • Gierczyk, B., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(13), 5038. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-4,6-dichloropyrimidine. PubChem Compound Database. Retrieved from [Link]

  • CAS. (n.d.). CAS Registry. Retrieved from [Link]

  • Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Retrieved from [Link]

  • Zhang, B., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(7), 854-859. Retrieved from [Link]

  • Shcherbakov, S. V., et al. (2016). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2016(4), M914. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dichloropyrimidine-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

  • [No Author]. (2018). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Retrieved from [Link]

  • [No Author]. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Torres, E., et al. (2017). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2017(2), M934. Retrieved from [Link]

  • CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

  • Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883. Retrieved from [Link]

  • Intertek. (n.d.). Chemical Abstract Services Registration Number and Name Application CASRN. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27464. Retrieved from [Link]

  • ChemLinked. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Catalysts, 12(11), 1406. Retrieved from [Link]

  • Zgonnik, M. V., et al. (2022). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 27(18), 5985. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ajani, O. O., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(4), 148-177. Retrieved from [Link]

  • [No Author]. (n.d.). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Google Patents.
  • [No Author]. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Retrieved from [Link]

Sources

The Synthetic Chemist's Compass: Navigating the Reactivity of 4,6-dichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Substituted Pyrimidine Core

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel functional molecules. Its inherent electronic properties and the ability to undergo a variety of chemical transformations make it a privileged structure in drug discovery. Within this family of heterocycles, 4,6-dichloro-5-isopropylpyrimidine presents a unique and intriguing platform for molecular exploration. The presence of two reactive chlorine atoms at the C4 and C6 positions, flanking an isopropyl group at the C5 position, offers a versatile handle for the strategic introduction of diverse functionalities.

This technical guide, born from a synthesis of established principles in heterocyclic chemistry and field-proven insights, aims to provide a comprehensive understanding of the reactivity of 4,6-dichloro-5-isopropylpyrimidine. We will delve into the core principles governing its chemical behavior, explore its potential synthetic transformations, and offer practical guidance for its utilization in research and development. While this specific molecule may not be as extensively documented as some of its analogues, by drawing parallels with closely related structures and applying fundamental mechanistic principles, we can construct a robust predictive framework for its reactivity. This guide is designed to empower researchers to confidently navigate the synthetic landscape of this promising building block.

I. The Heart of the Matter: Understanding the Electronic Landscape

The reactivity of 4,6-dichloro-5-isopropylpyrimidine is fundamentally dictated by the electronic nature of the pyrimidine ring and its substituents. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, creating a significant electron deficiency at the carbon atoms, particularly at the C2, C4, and C6 positions. This inherent electrophilicity is the primary driver for its susceptibility to nucleophilic attack.

The two chlorine atoms at the C4 and C6 positions further enhance the electrophilic character of these sites through their inductive electron-withdrawing effects. Consequently, these positions are highly activated towards nucleophilic aromatic substitution (SNAr) , the cornerstone of this molecule's reactivity.

The isopropyl group at the C5 position, in contrast, is an electron-donating group through hyperconjugation and a weak inductive effect. This localized electron donation subtly modulates the reactivity of the adjacent chloro-substituted carbons. Compared to an unsubstituted 4,6-dichloropyrimidine, the isopropyl group may slightly decrease the overall electrophilicity of the ring. However, its impact is generally less pronounced than that of strongly electron-donating or -withdrawing groups. For practical purposes, the C4 and C6 positions remain highly susceptible to nucleophilic displacement.

Due to the symmetrical nature of the molecule, the C4 and C6 positions are chemically equivalent, meaning that a mono-substitution reaction will yield a single product without the issue of regioselectivity. However, the introduction of the first substituent will electronically differentiate the remaining chlorine atom, influencing the conditions required for a subsequent second substitution.

II. Key Synthetic Transformations: A Practical Guide

The synthetic utility of 4,6-dichloro-5-isopropylpyrimidine is primarily centered around the displacement of its two chlorine atoms. The following sections will detail the most pertinent classes of reactions, drawing on established protocols for analogous systems.

A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most facile and widely applicable transformation for functionalizing the 4,6-dichloro-5-isopropylpyrimidine core. A diverse array of nucleophiles can be employed to displace the chloro groups, leading to a vast library of derivatives.

1. Amination Reactions:

The introduction of nitrogen-based nucleophiles is a cornerstone of medicinal chemistry, and 4,6-dichloro-5-isopropylpyrimidine is an excellent substrate for such transformations. Both primary and secondary amines can readily displace the chlorine atoms.

  • Causality Behind Experimental Choices:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the formation of the charged Meisenheimer intermediate.

    • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

    • Temperature: The reaction temperature can be modulated to control the rate of reaction. Mono-substitution can often be achieved at or slightly above room temperature, while di-substitution may require elevated temperatures.

Table 1: Representative Conditions for Amination of Dichloropyrimidines

NucleophileBaseSolventTemperature (°C)Typical Yield (%)Reference
Primary AlkylamineK₂CO₃DMF25-8070-95[1]
Secondary AlkylamineDIPEANMP80-12065-90[1]
AnilineK₂CO₃DMSO100-14060-85[2]

Experimental Protocol: Mono-amination of 4,6-dichloro-5-isopropylpyrimidine

  • To a solution of 4,6-dichloro-5-isopropylpyrimidine (1.0 eq) in DMF (0.1-0.2 M) is added the primary or secondary amine (1.1 eq) and K₂CO₃ (1.5 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-chloro-5-isopropylpyrimidine.

Experimental Protocol: Di-amination of 4,6-dichloro-5-isopropylpyrimidine

  • To a solution of 4,6-dichloro-5-isopropylpyrimidine (1.0 eq) in NMP (0.1-0.2 M) is added the amine (2.5-3.0 eq) and DIPEA (3.0 eq).

  • The reaction mixture is heated to 120-150 °C and stirred for 12-48 hours.

  • Work-up and purification are performed as described for the mono-amination.

Diagram 1: General SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

2. Reactions with Oxygen and Sulfur Nucleophiles:

Alkoxides and thiolates are also excellent nucleophiles for the displacement of the chloro groups, leading to the formation of ethers and thioethers, respectively.

  • Causality Behind Experimental Choices:

    • Oxygen Nucleophiles: Reactions with alcohols are typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the more nucleophilic alkoxide in situ.

    • Sulfur Nucleophiles: Thiols are generally more acidic and more nucleophilic than their alcohol counterparts.[3] The corresponding thiolate can be generated with a milder base like potassium carbonate.

B. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

For the construction of more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4]

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.

  • Causality Behind Experimental Choices:

    • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is essential. Common catalyst systems include Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand.

    • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a common choice for many applications.

    • Base: A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid derivative.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

Catalyst SystemBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-100[5]
Pd(OAc)₂ / SPhosK₂CO₃Toluene100[6]

Diagram 2: Generalized Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow start Start with 4,6-dichloro-5-isopropylpyrimidine reagents Add Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) start->reagents catalyst Add Pd Catalyst, Ligand, and Base reagents->catalyst reaction Heat under Inert Atmosphere catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

2. Buchwald-Hartwig Amination:

For the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines and amides, the Buchwald-Hartwig amination is the method of choice.

  • Causality Behind Experimental Choices: This reaction requires a specific combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the challenging reductive elimination step that forms the C-N bond.[4]

3. Sonogashira Coupling:

The Sonogashira coupling enables the introduction of alkyne functionalities onto the pyrimidine ring, providing a gateway to a variety of further transformations.

  • Causality Behind Experimental Choices: This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The copper acetylide intermediate is more reactive towards transmetalation with the palladium complex.

III. Regioselectivity in Sequential Reactions

As mentioned earlier, the initial mono-substitution of 4,6-dichloro-5-isopropylpyrimidine is straightforward due to the equivalence of the C4 and C6 positions. However, for the synthesis of unsymmetrical 4,6-disubstituted pyrimidines, the regioselectivity of the second substitution becomes a critical consideration.

The nature of the substituent introduced in the first step will dictate the electronic properties of the remaining chloro-substituted carbon.

  • Electron-Donating Groups (EDGs): If the first substituent is an EDG (e.g., an amino or alkoxy group), it will increase the electron density of the pyrimidine ring, thereby deactivating the remaining chlorine atom towards further SNAr. More forcing conditions (higher temperatures, stronger bases) will be required for the second substitution.

  • Electron-Withdrawing Groups (EWGs): Conversely, if the first substituent is an EWG, it will further decrease the electron density of the ring, activating the remaining chlorine for a second nucleophilic attack.

IV. Applications in Drug Discovery and Materials Science

The 5-isopropylpyrimidine core is a valuable scaffold in medicinal chemistry. For instance, derivatives of 3-isopropyl-pyrazolo[4,3-d]pyrimidines have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs), demonstrating anti-proliferative activity in cancer cell lines.[7] The ability to readily functionalize the 4 and 6 positions of 4,6-dichloro-5-isopropylpyrimidine opens up avenues for the synthesis of novel kinase inhibitors and other biologically active molecules.

In materials science, the tunable electronic properties of pyrimidine derivatives make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The strategic introduction of different substituents at the C4 and C6 positions can be used to modulate the HOMO/LUMO energy levels and solid-state packing of the resulting materials.

V. Conclusion: A Versatile Building Block Awaiting Exploration

4,6-dichloro-5-isopropylpyrimidine stands as a versatile and promising building block for the synthesis of a wide array of functional molecules. Its reactivity is dominated by nucleophilic aromatic substitution at the C4 and C6 positions, with the isopropyl group providing a subtle electronic modulation. By understanding the fundamental principles of its reactivity and leveraging the power of modern synthetic methodologies such as palladium-catalyzed cross-coupling, researchers can unlock the full potential of this scaffold. This guide provides a solid foundation for the rational design and execution of synthetic strategies involving 4,6-dichloro-5-isopropylpyrimidine, empowering scientists to explore new frontiers in drug discovery and materials science.

References

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google P
  • Method for synthesizing 4,6-dichloro-2-(propylthio)
  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)
  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (URL: Not available)
  • US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google P
  • 4.17: Nucleophilic Substitutions in Synthesis: Amines - Chemistry LibreTexts. (URL: [Link])

  • (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (URL: [Link])

  • US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google P
  • Reactions of Thiols - Chemistry Steps. (URL: [Link])

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - Sci-Hub. (URL: [Link])

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PubMed Central. (URL: [Link])

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. (URL: [Link])

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (URL: [Link])

  • Reactions of thiols - YouTube. (URL: [Link])

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). - ResearchGate. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed. (URL: [Link])

  • 13.7 Nomenclature, Synthesis, and Reactions of Thiols - YouTube. (URL: [Link])

Sources

A Technical Guide to 4,6-dichloro-5-(propan-2-yl)pyrimidine: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-5-(propan-2-yl)pyrimidine, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and materials science. While not as commonly cited as some analogues, its structural motifs—a reactive dichloropyrimidine core and a lipophilic isopropyl group—position it as a valuable and versatile building block. This document details its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, describes modern analytical techniques for its characterization, and explores its potential applications as a key intermediate in the development of targeted therapeutics and advanced agrochemicals. The content herein is curated for researchers, chemists, and drug development professionals, blending established chemical principles with practical, field-proven insights.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of modern pharmacology and biochemistry, forming the core of nucleobases and a vast array of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic placement of reactive leaving groups, such as chlorine atoms at the C4 and C6 positions, transforms the pyrimidine ring into a versatile electrophilic hub, primed for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions.

This compound capitalizes on this reactivity. The two chlorine atoms serve as handles for introducing diverse functionalities, enabling the systematic construction of complex molecular architectures. The isopropyl group at the C5 position adds a crucial lipophilic element, which can be exploited to enhance binding affinity in hydrophobic pockets of target proteins or to improve pharmacokinetic properties. This combination of a reactive core and a modulating substituent makes it an attractive starting material for creating libraries of novel compounds in high-throughput screening and lead optimization campaigns. Compounds based on the dichloropyrimidine framework have been successfully developed into potent kinase inhibitors, underscoring the therapeutic potential of this chemical class[1][2].

COMPOUND This compound CORE Pyrimidine Core COMPOUND->CORE Built on CHLORO Di-Chloro Substituents (Reactive Sites) COMPOUND->CHLORO Features ISOPROPYL Isopropyl Group (Lipophilic Modulator) COMPOUND->ISOPROPYL Features APP Key Applications CHLORO->APP Enables ISOPROPYL->APP Modulates DRUG Drug Discovery (e.g., Kinase Inhibitors) APP->DRUG AGRO Agrochemicals (e.g., Herbicides) APP->AGRO

Caption: Key structural features and applications of the title compound.

Physicochemical and Computed Properties

Precise knowledge of a compound's physicochemical properties is fundamental for its effective use in synthesis and formulation. As this compound is a specialized intermediate, dedicated experimental data in public databases is sparse. The properties listed below are therefore based on first-principles calculation of the molecular formula and inferred from well-characterized, structurally analogous compounds found in chemical supplier catalogs and databases like PubChem[3][4][5].

PropertyValueJustification / Source
Molecular Formula C₇H₈Cl₂N₂Calculated from chemical structure.
Molecular Weight 191.06 g/mol Calculated from atomic weights.
Appearance Colorless to pale yellow/brown liquid or solidInferred from analogues like 4,6-dichloro-5-fluoropyrimidine (liquid) and 4,6-dichloro-5-nitropyrimidine (solid)[4][5].
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, THFInferred from related dichloropyrimidines; these are common solvents for SNAr reactions[3].
Storage Conditions Store at 2-8 °C under an inert atmosphere (e.g., Argon)Standard practice for reactive halogenated heterocycles to prevent hydrolysis and degradation[3][6].
Boiling Point >200 °C (Predicted); Distillable under vacuumHigh boiling point expected due to polarity and molecular weight. Vacuum distillation is the standard purification method[5].

Synthesis and Purification Protocol

The synthesis of this compound is most logically achieved via the chlorination of its corresponding dihydroxy precursor, 5-isopropyl-pyrimidine-4,6-diol (the tautomer of 5-isopropylbarbituric acid). This is a standard and widely published transformation for producing dichloropyrimidines[7].

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice. It serves as both the chlorinating agent and the reaction solvent, driving the reaction to completion through mass action. Its boiling point (105.8 °C) allows the reaction to be conducted at elevated temperatures to ensure full conversion of the hydroxyl groups to chlorides.

  • Catalyst: A phase-transfer catalyst or a tertiary amine base (like N,N-diethylaniline) is often added to accelerate the reaction, particularly if the starting material has low solubility in POCl₃.

  • Work-up: The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes the excess POCl₃ to phosphoric acid and precipitates the organic product, which is insoluble in the aqueous acidic medium.

  • Purification: Extraction with a water-immiscible organic solvent (e.g., dichloromethane) isolates the product. Subsequent purification by vacuum distillation is crucial to remove non-volatile impurities and any remaining starting materials, yielding a product of high purity suitable for further use[5].

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-isopropyl-pyrimidine-4,6-diol (1 equivalent).

  • Reagent Addition: Under a steady stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. If required, add N,N-diethylaniline (0.1 equivalents) as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Quenching: Allow the mixture to cool to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic process.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude oil or solid by vacuum distillation to obtain the final product, this compound.

A 1. Charge Reactor (5-isopropyl-pyrimidine-4,6-diol) B 2. Add POCl₃ (Chlorinating Agent/Solvent) A->B C 3. Heat to Reflux (105-110 °C, 4-6h) B->C D 4. Monitor by TLC/HPLC C->D D->C Incomplete? E 5. Cool to RT D->E Complete? F 6. Quench on Ice-Water (Exothermic!) E->F G 7. Extract with DCM F->G H 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify by Vacuum Distillation I->J K Final Product QC J->K

Caption: Workflow diagram for the synthesis and purification of the title compound.

Analytical and Quality Control (QC) Methods

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. This ensures the material is fit for purpose in demanding applications like pharmaceutical synthesis, where impurity profiles are strictly controlled[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and integration of the isopropyl group (a doublet and a septet) and the pyrimidine proton at the C2 position (a singlet). ¹³C NMR will confirm the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS is used to verify the molecular weight (191.06 g/mol ). Critically, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio), providing definitive evidence of its composition.

  • Chromatographic Purity (HPLC/GC): Reversed-phase HPLC with UV detection is the gold standard for determining purity. A gradient method is typically developed to separate the main product from any residual starting material or byproducts. Gas Chromatography (GC) can also be used, given the likely volatility of the compound. Purity is reported as a percentage area of the main peak[9].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of functional groups, such as C-Cl stretches and C=N bonds within the aromatic pyrimidine ring.

Self-Validating Analytical Workflow

The analytical protocol is designed to be self-validating. For instance, the molecular weight confirmed by MS must match the structure proposed by NMR. The purity value determined by HPLC validates that the characterized substance is the main component of the sample.

START Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) START->NMR MS Mass Spectrometry (ESI or EI) START->MS HPLC HPLC-UV Analysis START->HPLC NMR_DATA Structural Confirmation (Proton/Carbon Skeleton) NMR->NMR_DATA MS_DATA Molecular Weight & Isotopic Pattern (Cl₂) MS->MS_DATA HPLC_DATA Purity Assessment (e.g., >98%) HPLC->HPLC_DATA DECISION Data Consistent? NMR_DATA->DECISION MS_DATA->DECISION HPLC_DATA->DECISION PASS Release for Use DECISION->PASS Yes FAIL Repurify / Re-synthesize DECISION->FAIL No

Caption: A validated workflow for the analytical characterization of the final product.

Applications in Research and Drug Discovery

The primary utility of this compound is as a versatile chemical intermediate. The two chlorine atoms are electronically distinct and can be substituted sequentially under carefully controlled conditions.

  • Kinase Inhibitor Synthesis: Many small molecule kinase inhibitors feature a substituted pyrimidine core that binds to the hinge region of the ATP-binding pocket. The dichloropyrimidine scaffold allows for the introduction of an amine group at one position (e.g., C4) to form this critical hydrogen bond, while the second chlorine (e.g., C6) can be used to attach other functionalities to target different regions of the kinase[1]. The C5-isopropyl group can provide beneficial hydrophobic interactions within the active site.

  • Agrochemical Development: Substituted pyrimidines are prevalent in modern herbicides and fungicides[4][10]. The chlorine atoms can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to generate libraries of compounds that can be screened for biological activity against agricultural pests and weeds.

  • Lead Optimization: In drug discovery, the compound serves as an excellent starting point for structure-activity relationship (SAR) studies. The ease of derivatization at the C4 and C6 positions allows chemists to rapidly explore how different substituents impact potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties[11][12].

Safety, Handling, and Storage

  • Hazards: The compound should be presumed to be corrosive, causing severe skin burns and eye damage. It is likely harmful if swallowed and may cause respiratory irritation. Halogenated heterocyclic compounds should always be handled with care[13][15].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors[6][14].

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases[16].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to prevent moisture-induced decomposition[6].

Disclaimer: This safety information is based on analogous structures. Always consult a compound-specific SDS from the supplier before handling.

Conclusion

This compound represents a potent and versatile tool for the modern synthetic chemist. Although it is a specialized reagent, its strategic combination of a reactive dichlorinated pyrimidine core and a lipophilic isopropyl group makes it an ideal intermediate for constructing diverse molecular libraries. By understanding its fundamental properties and employing robust synthetic and analytical protocols as detailed in this guide, researchers can effectively leverage this compound to accelerate innovation in drug discovery, agrochemical science, and beyond.

References

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.
  • 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. (n.d.). Atom Pharma. Retrieved from [Link]

  • 4,6-Dichloro-5-nitropyrimidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. (2009). Eureka | Patsnap. Retrieved from [Link]

  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from [Link]

  • Method for producing 4,6-dichloro-5-fluoropyrimidine. (2006). Google Patents.
  • Special Issue “The Role of Natural Products in Drug Discovery”. (n.d.). MDPI. Retrieved from [Link]

  • A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]... (2024). Technical Disclosure Commons. Retrieved from [Link]

  • Kelly, M. J., et al. (2014). Discovery of ... a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Retrieved from [Link]

  • Moorthy, M. K., et al. (2022). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. Biomedical Chromatography. Retrieved from [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives... (n.d.). RSC Publishing. Retrieved from [Link]

  • An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. (n.d.). IP.com. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates... (2017). American Pharmaceutical Review. Retrieved from [Link]

  • 4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

Sources

solubility of 4,6-dichloro-5-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4,6-dichloro-5-(propan-2-yl)pyrimidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the . It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's physicochemical properties. This document is structured to not only present available data but also to empower the user with the theoretical knowledge and practical methodologies to assess its solubility in various solvent systems.

Part 1: Compound Profile and Theoretical Solubility Considerations

Introduction to this compound

This compound is a substituted pyrimidine derivative. Its structure, characterized by a heterocyclic aromatic ring with two chlorine substituents and an isopropyl group, suggests its potential as a versatile intermediate in organic synthesis. Compounds with the dichloropyrimidine scaffold are of significant interest in medicinal chemistry, often serving as precursors for kinase inhibitors and other therapeutic agents due to the reactivity of the chlorine atoms which allows for further functionalization.

The solubility of this compound is a critical parameter that influences its utility in various applications, from reaction kinetics in synthetic chemistry to bioavailability in early-stage drug discovery. Understanding its solubility profile is a foundational step for any research or development endeavor involving this molecule.

Theoretical Prediction of Solubility

In the absence of extensive empirical data, the can be predicted based on its molecular structure using the "like dissolves like" principle.

  • Polarity : The pyrimidine ring and the two electronegative chlorine atoms create polar regions within the molecule. However, the nonpolar isopropyl group and the overall symmetry of the substitution pattern will temper the molecule's overall polarity.

  • Hydrogen Bonding : The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents like water.

  • Solvent Interactions :

    • Polar Protic Solvents (e.g., Water, Ethanol) : Limited solubility is expected in water due to the lack of hydrogen bond donors and the presence of the hydrophobic isopropyl and chloro groups. In alcohols like ethanol, solubility is likely to be moderate, as the alkyl chain of the alcohol can interact with the nonpolar parts of the molecule while the hydroxyl group can interact with the nitrogen atoms of the pyrimidine ring.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Higher solubility is anticipated in these solvents. They can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network.

    • Nonpolar Solvents (e.g., Toluene, Hexane) : Moderate to good solubility is expected in solvents like toluene due to van der Waals interactions with the pyrimidine ring and the isopropyl group. Solubility in highly nonpolar solvents like hexane may be more limited.

A search of chemical supplier databases indicates that this compound is soluble in chloroform and methanol.

Part 2: Experimental Determination of Solubility

Given the limited publicly available data, this section provides a robust, step-by-step protocol for the experimental determination of the . This method is designed to be self-validating and is a standard approach in many industrial and academic laboratories.

Equilibrium Solubility Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The core principle is to create a saturated solution of the compound and then measure the concentration of the dissolved solute.

Protocol Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation :

    • To a series of glass vials, add an excess amount of solid this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A good starting point is to add approximately 10-20 mg of the compound.

    • Carefully add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). The agitation ensures that the system reaches equilibrium more rapidly.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. A time-course study can be performed to confirm that equilibrium has been reached (i.e., the measured solubility does not change between two consecutive time points, for example, 24 and 48 hours).

  • Sample Collection and Preparation :

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle by gravity or by brief centrifugation.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The choice of filter material should be compatible with the solvent (e.g., PTFE for a wide range of organic solvents).

    • Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification :

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

Analytical Method: HPLC-UV

A reverse-phase HPLC method is generally suitable for a compound like this compound.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time.

  • Detection : UV detection at a wavelength where the compound has a strong absorbance (a UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength, λmax).

  • Calibration : Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown samples can then be determined from this curve.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimentally Determined ValueCalculated Value
Ethanol25Experimentally Determined ValueCalculated Value
Acetonitrile25Experimentally Determined ValueCalculated Value
DMSO25Experimentally Determined ValueCalculated Value
Toluene25Experimentally Determined ValueCalculated Value
Chloroform25Experimentally Determined ValueCalculated Value
Methanol25Experimentally Determined ValueCalculated Value

Part 3: Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated into the experimental design:

  • Confirmation of Saturation : Visual inspection of the vials after equilibration to ensure that excess solid is still present.

  • Equilibrium Confirmation : As mentioned, conducting a time-point study (e.g., analyzing samples at 24, 48, and 72 hours) to ensure the measured concentration is stable over time.

  • Mass Balance : Weighing the undissolved solid at the end of the experiment can provide a rough check on the amount of dissolved material, although this is often less accurate than the analytical quantification of the supernatant.

  • Purity of the Compound : The purity of the starting material should be confirmed (e.g., by HPLC, NMR) as impurities can affect the measured solubility.

By adhering to these rigorous experimental protocols and validation steps, researchers can confidently determine the and utilize this critical data in their subsequent work.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a privileged structure in the design of novel drugs targeting a wide array of diseases.[1] This guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Section 1: The Anticancer Potential of Pyrimidine Derivatives

Pyrimidine derivatives represent a highly successful class of anticancer agents, with mechanisms that often involve the targeted inhibition of key enzymes essential for cancer cell proliferation and survival.[3]

Mechanism of Action: Targeting Kinase Signaling Cascades

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4] Uncontrolled EGFR signaling is a hallmark of many cancers, leading to increased cell proliferation and survival.[5] Pyrimidine-based inhibitors are often designed to be competitive with ATP, binding to the kinase domain and preventing the downstream signaling cascade that promotes tumor growth.[5][6]

Another significant target for pyrimidine derivatives is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides required for DNA replication.[3][7] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8]

Signaling Pathway of EGFR Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP Competitive)

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Evaluation of Anticancer Activity

1.2.1. Cell Viability Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for in vitro screening of anticancer compounds.[9][10] This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic activity of cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Formazan Crystal Formation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Reading: After 2 hours of incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. A dose-dependent decrease in cell viability for the test compound and a significant reduction in viability for the positive control confirm the assay's reliability.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow start Start: Pyrimidine Derivative Synthesis cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay enzyme_assay Enzyme Inhibition Assay (e.g., Kinase) mtt_assay->enzyme_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) enzyme_assay->apoptosis_assay data_analysis Data Analysis & SAR Studies apoptosis_assay->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: A typical workflow for the in vitro screening of anticancer pyrimidine derivatives.

1.2.2. Enzyme Inhibition Assays

To elucidate the specific molecular target of a pyrimidine derivative, enzyme inhibition assays are performed. For kinase inhibitors, this often involves measuring the phosphorylation of a substrate in the presence of the compound.

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Kinase Assay Principle)

  • Reagent Preparation: Prepare solutions of the EGFR enzyme, a suitable substrate, ATP, and the pyrimidine inhibitor in a kinase buffer.[12]

  • Reaction Setup: In a 384-well plate, add the inhibitor (or DMSO as a control), followed by the enzyme and a mixture of the substrate and ATP.[12]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[12]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. Incubate for 30 minutes.[12]

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.[12]

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.

Self-Validation System: The assay includes controls with no enzyme and no inhibitor to establish the baseline and maximum signal, respectively. A known EGFR inhibitor, such as staurosporine, can be used as a positive control.[12]

Compound Class Target Reported IC50 Values (µM) Cancer Cell Line
Pyrido[2,3-d]pyrimidinesEGFR0.3Rat Aortic Smooth Muscle Cells (p20)[6]
Fused TriazolopyridopyrimidineNot Specified0.36 - 0.41Prostate (PC-3) and Lung (A-549)[8]
2,4-Diaminopyrido[2,3-d]pyrimidineNot Specified1.54 - 3.36Prostate (PC-3) and Lung (A-549)[8]

Section 2: Antiviral Activity of Pyrimidine Derivatives

The pyrimidine scaffold is also prominent in antiviral drug discovery, with several approved drugs for treating viral infections like HIV and influenza.[13][14]

Mechanism of Action: Inhibition of Viral Replication

A key antiviral strategy involving pyrimidine derivatives is the inhibition of viral nucleic acid synthesis.[13] Some compounds act as nucleoside analogs that, once incorporated into the growing viral DNA or RNA chain, cause chain termination.[14] Another mechanism involves the inhibition of host cell enzymes that are essential for viral replication, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.[15] By depleting the cellular pool of pyrimidines, these compounds can effectively halt viral replication, as viruses are highly dependent on host cell machinery for their propagation.[15][16]

Experimental Evaluation of Antiviral Activity

2.2.1. Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound.[17][18] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.[18][19]

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in 24-well plates.[17]

  • Virus Inoculation: Inoculate the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well).[17]

  • Adsorption: Allow the virus to adsorb to the cells for 90 minutes at 37°C.[17]

  • Compound Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing various concentrations of the pyrimidine derivative.[17]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (this can range from 24 hours to several weeks depending on the virus).[18]

  • Plaque Visualization: Stain the cells with a vital dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the virus control (no drug). The EC50 (50% effective concentration) is then determined.

Self-Validation System: A virus control (no compound) and a cell control (no virus) are essential. A known antiviral drug should be included as a positive control. The dose-dependent reduction in the number of plaques validates the antiviral activity of the test compound.

Section 3: Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[6]

Mechanism of Action: Disruption of Essential Bacterial Processes

Similar to their anticancer activity, some antimicrobial pyrimidine derivatives function by inhibiting dihydrofolate reductase (DHFR), an enzyme that is also present in bacteria and is crucial for their survival.[3] Other mechanisms may involve the disruption of the bacterial cell wall or membrane integrity.

Experimental Evaluation of Antimicrobial Activity

3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[20]

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard).[20]

  • Compound Dilution: Perform serial two-fold dilutions of the pyrimidine derivative in a suitable broth medium in a 96-well microtiter plate.[20]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth medium only).[20] A known antibiotic can be used as a positive control compound.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[20]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[20]

Self-Validation System: The clear growth in the positive control well and the absence of growth in the negative control well validate the assay conditions. The known MIC of the positive control antibiotic against the test strain should fall within the expected range.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow start Start: Pyrimidine Derivative bacterial_culture Bacterial/Fungal Culture Preparation start->bacterial_culture mic_assay Broth Microdilution for MIC Determination bacterial_culture->mic_assay mbc_assay Determination of MBC (Minimum Bactericidal Concentration) mic_assay->mbc_assay mechanism_study Mechanism of Action Studies (e.g., DHFR inhibition) mbc_assay->mechanism_study lead_optimization Lead Optimization mechanism_study->lead_optimization

Caption: Workflow for screening the antimicrobial activity of pyrimidine derivatives.

Conclusion

The pyrimidine scaffold continues to be a highly versatile and fruitful starting point for the design and development of new therapeutic agents. Its prevalence in clinically used drugs for a wide range of diseases is a testament to its favorable pharmacological properties. A thorough understanding of the structure-activity relationships, mechanisms of action, and the appropriate experimental methodologies for evaluating biological activity is paramount for medicinal chemists and drug discovery professionals. The systematic application of the assays and workflows described in this guide will facilitate the identification and optimization of novel pyrimidine derivatives with enhanced potency and selectivity, ultimately contributing to the advancement of new therapies for cancer, viral infections, and microbial diseases.

References

  • [No Author]. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Retrieved from [Link]

  • [No Author]. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. National Institutes of Health. Retrieved from [Link]

  • [No Author]. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

  • [No Author]. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. ACS Publications. Retrieved from [Link]

  • [No Author]. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. National Institutes of Health. Retrieved from [Link]

  • [No Author]. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Retrieved from [Link]

  • [No Author]. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of pyrimidine derivatives (8-14). Reaction conditions: (a): 1.... ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PubMed Central. Retrieved from [Link]

  • [No Author]. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Rockefeller University Press. Retrieved from [Link]

  • Ahern, K. (2018, June 13). Enzyme Inhibitor – Enzymes and Enzyme Kinetics. YouTube. Retrieved from [Link]

  • [No Author]. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • [No Author]. (n.d.). Antiviral assay -Antimicrobial assay -Microbiology. BIO-PROTOCOL. Retrieved from [Link]

  • [No Author]. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Science. Retrieved from [Link]

  • [No Author]. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Retrieved from [Link]

  • [No Author]. (n.d.). Design and Synthesis of Novel Antimicrobial Agents. MDPI. Retrieved from [Link]

  • [No Author]. (2021). A review: Mechanism of action of antiviral drugs. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Retrieved from [Link]

  • [No Author]. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]

  • [No Author]. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Retrieved from [Link]

  • [No Author]. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Retrieved from [Link]

  • [No Author]. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

  • [No Author]. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]

  • [No Author]. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Retrieved from [Link]

  • [No Author]. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylpyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][2] The introduction of an alkynyl moiety onto this privileged heterocycle via the Sonogashira coupling reaction dramatically expands the accessible chemical space, enabling the synthesis of novel drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] This carbon-carbon bond-forming reaction is a powerful tool for creating conjugated enynes and arylalkynes from terminal alkynes and aryl or vinyl halides.[4] Its reliability and tolerance of various functional groups have cemented its role in the synthesis of complex molecules, including pharmaceuticals like Tazarotene and Altinicline.[5]

This guide provides a comprehensive overview of the experimental setup for the Sonogashira coupling of dichloropyrimidines, offering in-depth mechanistic insights, detailed protocols, and practical troubleshooting advice to empower researchers in their drug discovery endeavors.

The Mechanism: A Dual Catalytic Cycle

The Sonogashira coupling reaction, in its classic form, operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6][7] While the exact intermediates can be challenging to isolate and characterize, the generally accepted mechanism provides a robust framework for understanding and optimizing the reaction.[4]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the dichloropyrimidine, inserting into the carbon-chlorine bond to form a Pd(II) complex.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6] This step is crucial as it increases the acidity of the alkyne's terminal proton.[7]

  • Transmetalation: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. This is often considered the rate-determining step of the overall reaction.[4][8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the alkynylpyrimidine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl Ar-Pd(II)L₂(C≡CR) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide + CuX, Base Cu_acetylide->Pd_complex Transmetalation caption Fig. 1: The dual catalytic cycle of the Sonogashira coupling.

Caption: The dual catalytic cycle of the Sonogashira coupling.

The Challenge of Regioselectivity in Dichloropyrimidines

A critical consideration when working with dichloropyrimidines is regioselectivity. The two chlorine atoms on the pyrimidine ring often exhibit different reactivities, leading to the potential for mono- or di-substitution at distinct positions.

For 2,4-dichloropyrimidines, cross-coupling reactions generally favor substitution at the C4 position.[10][11] This preference is attributed to the favored oxidative addition of palladium to the C4-chlorine bond.[10] However, it has been noted that in Sonogashira reactions, there can be little difference in reactivity between the C2 and C4 positions. Some studies have even demonstrated that C2-selectivity can be achieved under specific catalyst-controlled conditions, highlighting the nuanced nature of this reaction.[11][12]

For 4,6-dichloropyrimidines, studies have shown a high regioselectivity for the Sonogashira coupling at the C6-position.[13] The reactivity of the halogen positions on the pyrimidine ring generally follows the order C4(6) > C2 » C5 for both palladium-catalyzed reactions and nucleophilic aromatic substitutions.[12]

The choice of palladium catalyst and ligands can significantly influence the regioselectivity. For instance, in diiodopurines, monodentate ligands like PPh₃ tend to favor coupling at one position, while bidentate or electron-rich monodentate ligands can switch the selectivity to another position.[14] This catalyst-controlled regioselectivity is a powerful strategy for accessing specific isomers.

Experimental Protocol: Mono-alkynylation of 2,4-Dichloropyrimidine

This protocol provides a general procedure for the selective mono-alkynylation of a dichloropyrimidine, which should be optimized for specific substrates.

Materials:

  • Dichloropyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert gas line (manifold or balloon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dichloropyrimidine, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Degassing: It is crucial to ensure anaerobic conditions to prevent the undesired Glaser-type homocoupling of the alkyne.[15][16] Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique (3 cycles).

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C). The optimal temperature will depend on the reactivity of the specific dichloropyrimidine.[5]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired mono-alkynylated pyrimidine.

Optimizing Reaction Conditions

The success and selectivity of the Sonogashira coupling are highly dependent on the interplay of several factors. The following table summarizes key parameters and their general effects.

ParameterCommon ChoicesEffect on Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂Pd(PPh₃)₄ is a common choice. The ligand can influence regioselectivity.[14]
Copper Co-catalyst CuIEssential for the classic reaction, but can promote alkyne homocoupling.[15]
Base TEA, DIPA, Cs₂CO₃An amine base is typically used.[17] Its strength can affect the rate of alkyne deprotonation.
Solvent THF, DMF, Toluene, AcetonitrileSolvent choice can impact catalyst stability and solubility of reagents.[18]
Temperature Room Temp. to 100 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.
Atmosphere Inert (Ar, N₂)Crucial to prevent oxidative homocoupling of the alkyne.[16]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Pd catalyst active? Is the CuI fresh? Start->Check_Catalyst Check_Reagents Are starting materials pure? Is the alkyne volatile? Start->Check_Reagents Check_Conditions Is the system truly anaerobic? Is the temperature optimal? Start->Check_Conditions Check_Homocoupling Is Glaser homocoupling observed? Start->Check_Homocoupling Pd_Black Black precipitate (Pd black)? Start->Pd_Black Solution_Catalyst Use fresh catalyst. Consider a different Pd source/ligand. Check_Catalyst->Solution_Catalyst Yes Solution_Reagents Purify starting materials. Use a sealed tube if alkyne is volatile. Check_Reagents->Solution_Reagents Yes Solution_Conditions Improve degassing procedure. Screen different temperatures. Check_Conditions->Solution_Conditions Yes Solution_Homocoupling Switch to copper-free conditions. Slowly add the alkyne. Check_Homocoupling->Solution_Homocoupling Yes Solution_Pd_Black Use high-purity reagents/solvents. Try a different solvent. Pd_Black->Solution_Pd_Black Yes caption Fig. 2: A troubleshooting workflow for the Sonogashira coupling.

Caption: A troubleshooting workflow for the Sonogashira coupling.

Key Troubleshooting Points:

  • Catalyst Inactivity: The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition.[16] This can be caused by impurities or unsuitable solvents. Using fresh, high-purity reagents is essential.[16]

  • Glaser Homocoupling: The formation of a di-alkyne byproduct is a common side reaction, especially in the presence of oxygen.[15] Rigorous degassing and maintaining an inert atmosphere are critical.

  • Low Reactivity: If the reaction stalls, consider the reactivity order of the halide (I > Br > Cl).[5] Chloro-substituted pyrimidines are less reactive and may require higher temperatures, more active catalysts, or longer reaction times.

  • Reagent Quality: Ensure the purity of the dichloropyrimidine and the alkyne. Copper(I) iodide can also degrade over time and should be from a fresh source.[16]

Copper-Free Sonogashira Variants

To circumvent the issue of Glaser homocoupling and the environmental concerns associated with copper, copper-free Sonogashira protocols have been developed.[19][20] These reactions typically require a higher loading of a strong base to facilitate the deprotonation of the terminal alkyne.[18] While this approach avoids copper-related side reactions, it's worth noting that some commercially available palladium catalysts may contain trace amounts of copper that could still influence the reaction.[4]

Conclusion

The Sonogashira coupling is an indispensable transformation in the synthesis of novel pyrimidine-based drug candidates. A thorough understanding of the reaction mechanism, careful control of regioselectivity, and meticulous experimental technique are paramount for success. By leveraging the insights and protocols outlined in this guide, researchers can effectively employ this powerful reaction to accelerate their drug discovery programs.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information (PMC). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information (PMC). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • National Center for Biotechnology Information (PMC). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • PubMed. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Royal Society of Chemistry. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]

  • PubMed. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • National Center for Biotechnology Information (PMC). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • The reaction monitoring. Copper-free Sonogashira coupling. [Link]

  • ResearchGate. Recent applications of click chemistry in drug discovery. [Link]

  • PubMed. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. [Link]

Sources

Application Notes and Protocols for the Utilization of 4,6-dichloro-5-(propan-2-yl)pyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Isopropyl Dichloropyrimidine Scaffold

The pyrimidine core is a foundational scaffold in the development of a vast array of biologically active molecules, including a significant number of commercial agrochemicals.[1] Within this chemical class, 4,6-dichloropyrimidines serve as highly versatile intermediates due to the reactivity of the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr).[2] The introduction of a 5-isopropyl group to this scaffold offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity and selectivity of the resulting agrochemical. The isopropyl group can influence the binding of the molecule to its target site, as well as its metabolic stability and physicochemical properties, such as lipophilicity. This document provides a comprehensive guide for researchers and professionals in the agrochemical industry on the effective utilization of 4,6-dichloro-5-(propan-2-yl)pyrimidine as a key building block in the synthesis of novel fungicides and herbicides.

Physicochemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds.

PropertyThis compound (Estimated)4,6-dichloro-5-nitropyrimidine[3]4,6-dichloro-5-fluoropyrimidine[4]
Molecular Formula C₇H₈Cl₂N₂C₄HCl₂N₃O₂C₄HCl₂FN₂
Molecular Weight 207.06 g/mol 193.97 g/mol 166.97 g/mol
Appearance Colorless to pale yellow solidCrystalline solidCrystalline solid
Melting Point Not available95-97 °C58-60 °C
Boiling Point Not availableDecomposesNot available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF). Low water solubility.Soluble in many organic solvents.Soluble in many organic solvents.

Core Synthesis and Reaction Principles

The primary utility of this compound in agrochemical synthesis lies in the sequential or simultaneous displacement of its two chlorine atoms by various nucleophiles. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two electronegative chlorine atoms, rendering the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[5]

The general mechanism for the substitution reaction is a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

Regioselectivity of Nucleophilic Substitution

In symmetrically substituted dichloropyrimidines, the initial nucleophilic attack can occur at either the C4 or C6 position. However, the presence of substituents on the pyrimidine ring can influence the regioselectivity of the reaction. For 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position.[2] In the case of 4,6-dichloropyrimidines, the two positions are electronically equivalent in the absence of other influencing factors. The introduction of a nucleophile at one position can electronically influence the reactivity of the remaining chlorine atom for a subsequent substitution.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the key intermediate, this compound, and a representative application in the synthesis of a potential fungicidal agent.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of dichloropyrimidines from dihydroxypyrimidines.[7] The synthesis starts from diethyl 2-isopropylmalonate and urea to form the corresponding dihydroxypyrimidine, which is then chlorinated.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 5-isopropylpyrimidine-4,6-diol cluster_1 Step 2: Chlorination A Diethyl 2-isopropylmalonate + Urea B Reaction with Sodium Ethoxide in Ethanol A->B 1. Reflux 2. Acidification C 5-isopropylpyrimidine-4,6-diol B->C D 5-isopropylpyrimidine-4,6-diol E Reaction with POCl₃ D->E Heat F This compound E->F

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-isopropylpyrimidine-4,6-diol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the resulting sodium ethoxide solution, add diethyl 2-isopropylmalonate (1.0 equivalent) and urea (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-isopropylpyrimidine-4,6-diol.

Step 2: Synthesis of this compound

  • In a fume hood, carefully add 5-isopropylpyrimidine-4,6-diol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Protocol 2: Synthesis of a 4-amino-6-chloro-5-isopropylpyrimidine Derivative (A Potential Fungicide)

This protocol describes a representative nucleophilic aromatic substitution reaction to introduce an amino group, a common toxophore in pyrimidine fungicides.[1] The example uses 4-fluoroaniline as the nucleophile.

Workflow for the Synthesis of a Fungicidal Precursor

cluster_0 Nucleophilic Aromatic Substitution A This compound C Reaction in DMF with K₂CO₃ A->C B 4-fluoroaniline B->C D 6-chloro-N-(4-fluorophenyl)-5-isopropylpyrimidin-4-amine C->D Heat

Caption: Synthesis of a potential fungicidal precursor.

Materials:

  • This compound (1.0 equivalent)

  • 4-fluoroaniline (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add 4-fluoroaniline and potassium carbonate.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 6-chloro-N-(4-fluorophenyl)-5-isopropylpyrimidin-4-amine.

Table 2: Representative Reaction Data.

Starting MaterialNucleophileProductYield (%)
This compound4-fluoroaniline6-chloro-N-(4-fluorophenyl)-5-isopropylpyrimidin-4-amine85-95%

Trustworthiness and Self-Validating Systems

The protocols provided are based on well-established principles of pyrimidine chemistry. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the proposed structures. For instance, in the ¹H NMR of the product from Protocol 2, the appearance of signals corresponding to the aromatic protons of the 4-fluorophenyl group and the disappearance of one of the pyrimidine proton signals would be indicative of a successful substitution.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around this scaffold. The remaining chloro-substituent in the monosubstituted product from Protocol 2 can be further functionalized with other nucleophiles to generate a diverse library of compounds for biological screening. The continued exploration of derivatives of 5-isopropyl-4,6-dichloropyrimidine holds significant promise for the discovery of next-generation herbicides and fungicides with improved efficacy, selectivity, and environmental profiles.

References

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.
  • Synthesis of chlorinated pyrimidines. Google Patents.
  • 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. PubChem. URL: [Link]

  • 4,6-Dichloro-5-nitropyrimidine. PubChem. URL: [Link]

  • Synthesis of chlorinated pyrimidines. Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL: [Link]

  • SYNTHESIS OF CHLORINATED PYRIMIDINES. European Patent Office. URL: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. URL: [Link]

  • Process for preparing 4,6-dichloro-5-fluoropyrimidine. Google Patents.
  • Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. URL: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC. URL: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. URL: [Link]

  • 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. Atomole. URL: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. URL: [Link]

  • Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. Patsnap. URL: [Link]

  • Process for the preparation of chloropyrimidines. Google Patents.
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Scribd. URL: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. URL: [Link]

  • 4,6-Dichloro-5-fluoropyrimidine. PubChem. URL: [Link]

  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. URL: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ACS Publications. URL: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. URL: [Link]

Sources

Application Notes & Protocols: High-Purity Purification of 4,6-dichloro-5-(propan-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Halogenated pyrimidines, in particular, are highly versatile intermediates, with the chloro-substituents acting as reactive handles for nucleophilic substitution and cross-coupling reactions.[1][2] The 4,6-dichloro-5-(propan-2-yl)pyrimidine framework is a key building block in the synthesis of targeted therapies, especially in oncology and immunology, where it often serves as a precursor to potent kinase inhibitors.

The success of multi-step syntheses and the reliability of biological screening data are fundamentally dependent on the purity of these intermediates. The presence of residual starting materials, regioisomeric byproducts, or solvent artifacts can lead to ambiguous results, complicate reaction scale-up, and compromise the integrity of final active pharmaceutical ingredients (APIs). This guide provides a detailed examination of robust purification strategies tailored for this compound and its derivatives, emphasizing the scientific rationale behind each protocol to empower researchers in their drug development endeavors.

I. Foundational Principles: Tailoring Purification to Molecular Properties

The choice of an optimal purification strategy is not arbitrary; it is dictated by the specific physicochemical properties of the target molecule and its associated impurities. For this compound derivatives, three key aspects must be considered:

  • Polarity and Solubility : The pyrimidine ring itself is electron-deficient and relatively polar. The two chloro groups further enhance this effect through induction. However, the C5-isopropyl group introduces a nonpolar, lipophilic character. The balance of these features results in a molecule of intermediate polarity, typically soluble in chlorinated solvents (DCM), ethers (THF, Diethyl ether), and esters (Ethyl Acetate), with lower solubility in nonpolar alkanes (Hexane, Heptane) and limited solubility in polar protic solvents (Water, Methanol). This solubility profile is the primary lever for separation via recrystallization and chromatography.

  • Chemical Reactivity : The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity necessitates caution when selecting purification conditions. For instance, using nucleophilic solvents like methanol or ethanol for recrystallization at high temperatures could lead to the formation of undesired methoxy or ethoxy byproducts. Purification methods should ideally be conducted under neutral conditions and with minimal heat.

  • Physical State : Crude products may present as crystalline solids, amorphous powders, or viscous oils. This initial state is a crucial determinant in the purification workflow. Crystalline solids are prime candidates for recrystallization, often the most efficient method for removing large quantities of impurities. In contrast, oils or complex solid mixtures almost invariably require chromatographic separation.

Decision Workflow for Purification Method Selection

The following diagram outlines a logical decision-making process for selecting the most appropriate purification technique based on the crude product's characteristics.

G crude Crude Product (Post-Workup) is_solid Is the product a solid? crude->is_solid purity_check Purity > 90%? (by NMR/HPLC) is_solid->purity_check Yes chromatography Protocol B: Flash Column Chromatography is_solid->chromatography No (Oil/Gum) recrystallize Protocol A: Recrystallization purity_check->recrystallize Yes soluble_diff Are impurities solubility-differentiated? purity_check->soluble_diff No final_product Pure Product (>98% Purity) recrystallize->final_product chromatography->final_product soluble_diff->chromatography No trituration Consider Trituration/ Solvent Wash soluble_diff->trituration Yes trituration->recrystallize

Caption: Decision tree for selecting the primary purification method.

II. Protocol A: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are already at a relatively high purity level (>90%). It leverages the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Causality : The underlying principle is that a properly selected solvent will dissolve the target compound and impurities when hot, but as the solution cools, the solubility of the target compound decreases more sharply than that of the impurities. This leads to the selective crystallization of the pure product, leaving the impurities behind in the "mother liquor".

Step-by-Step Protocol
  • Solvent System Screening :

    • Place a small amount of the crude solid (10-20 mg) into several test tubes.

    • Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound readily at room temperature.

    • Heat the tubes. A suitable solvent will fully dissolve the compound at or near its boiling point.

    • Allow the solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will yield a high recovery of crystalline solid.

    • If a single solvent is not effective, a binary system (one solvent in which the compound is soluble, and another in which it is sparingly soluble) can be used.

Solvent/SystemPolarityRationale & Use Case
IsopropanolPolarOften an excellent choice. Good dissolving power when hot, poor when cold. Less nucleophilic than methanol/ethanol.[3]
EthanolPolarSimilar to isopropanol, but use with caution due to potential reactivity at reflux.
Ethyl Acetate / HeptaneMid/NonA robust binary system. Dissolve in minimal hot ethyl acetate, then add hot heptane until turbidity appears.
Dichloromethane / HexaneMid/NonEffective for less polar derivatives. Dissolve in DCM and add hexane as the anti-solvent.
AcetonitrilePolarA good alternative to alcohols for moderately polar compounds.
  • Dissolution : Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Crucially, use the minimum amount of hot solvent required. Using excess solvent will reduce the final yield.

  • Decolorization (Optional) : If the solution is highly colored from persistent impurities, add a small amount of activated carbon (a spatula tip) to the hot solution and swirl for a few minutes. Remove the carbon via hot filtration through a fluted filter paper.

  • Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

    • Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven, to remove all residual solvent.

Self-Validation : The purity of the recrystallized material should be confirmed by HPLC, which should show a significant increase in the main peak's area percent.[4][5] A sharp, narrow melting point range is also a strong indicator of high purity.

III. Protocol B: Purification by Flash Column Chromatography

For crude products that are oils, amorphous solids, or complex mixtures where recrystallization is ineffective, flash column chromatography is the gold standard.[2][6][7] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Causality : Silica gel is a polar adsorbent. Nonpolar compounds have a weak affinity for the silica and are carried quickly through the column by the eluent. Polar compounds interact more strongly with the silica, causing them to move more slowly. By carefully selecting the polarity of the eluent, a clean separation between compounds of differing polarities can be achieved.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis to Find Eluent System slurry 2. Prepare Silica Slurry & Pack Column tlc->slurry sample 3. Prepare Sample (Dry Loading Preferred) slurry->sample load 4. Load Sample onto Column sample->load elute 5. Elute with Solvent & Collect Fractions load->elute analyze 6. Analyze Fractions by TLC elute->analyze pool 7. Pool Pure Fractions & Evaporate Solvent analyze->pool final Pure Product pool->final

Caption: Standard workflow for purification via flash column chromatography.

Step-by-Step Protocol
  • Eluent Selection via TLC :

    • Spot the crude material on a silica TLC plate.

    • Develop the plate in a chamber containing a candidate eluent system. A good starting point for these derivatives is a mixture of hexane and ethyl acetate.

    • Visualize the plate under UV light (254 nm).

    • Adjust the solvent ratio until the spot corresponding to the desired product has a Retention Factor (Rf) of 0.3-0.4 . This Rf value typically provides the best separation on a column.

Eluent System (v/v)PolarityUse Case & Comments
Hexane / Ethyl AcetateLow to MidThe workhorse system. Start with 95:5 and increase ethyl acetate content to increase polarity.
Hexane / DCMLowGood for separating very nonpolar compounds.
DCM / MethanolMid to HighUsed for more polar derivatives. Note: Use with <5% methanol to avoid dissolving silica. Not ideal for the title compound.
  • Column Packing :

    • Choose a column size appropriate for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended) :

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder.

    • Carefully add this powder as a thin layer on top of the packed column bed. This technique prevents band broadening and leads to sharper separation.

  • Elution and Fraction Collection :

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect the eluate in a series of numbered test tubes or flasks.

  • Fraction Analysis and Pooling :

    • Spot every few collected fractions onto a TLC plate.

    • Develop and visualize the plate to identify which fractions contain the pure product, which contain impurities, and which are mixed.

    • Combine the fractions containing only the pure product into a clean, pre-weighed round-bottom flask.

  • Solvent Removal : Remove the eluent from the pooled fractions using a rotary evaporator to yield the final, purified compound.

Self-Validation : The ultimate proof of purity is obtained through HPLC analysis, which should show a single major peak.[8] Structural confirmation is achieved via NMR spectroscopy, which should be free of impurity signals.

IV. Purity Assessment: The Analytical Toolkit

No purification is complete without rigorous analytical confirmation. A combination of techniques should be employed to ensure the material meets the required specifications for subsequent use.

TechniquePurpose & Strength
HPLC (High-Performance Liquid Chromatography) Quantitative Purity. The gold standard for determining purity as a percentage (e.g., >99.5%).[4][8]
TLC (Thin-Layer Chromatography) Qualitative Assessment. Rapid, low-cost method for monitoring reaction progress and column fractions.[7]
NMR (Nuclear Magnetic Resonance) Structural Confirmation. Verifies the chemical structure and can identify and quantify impurities if their signals are resolved.
Melting Point Analysis Purity of Crystalline Solids. A narrow and sharp melting range is indicative of high purity.
UV-Vis Spectroscopy Concentration Determination. Can be used for quantification if a standard is available.[9]

V. References

  • CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents.

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central.

  • Preparation of a Magnetic Ti-IMAC Material Based on Thiol-Ene Click Reaction and the Application in Intact Phosphoprotein Enrichment - MDPI.

  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents.

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines.

  • CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.

  • An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.

  • WO/1995/029166 PROCESS FOR THE PREPARATION OF 4,6-DICHLOROPYRIMIDINE.

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.

  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods | The Journal of Physical Chemistry A - ACS Publications.

  • 109851564 Synthetic process of 4,6-dichloropyrimidine - WIPO Patentscope.

  • A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] - Technical Disclosure Commons.

  • CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents.

  • Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques - Benchchem.

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Eureka | Patsnap.

  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine - Benchchem.

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC - PubMed Central.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

Sources

Application Notes and Protocols for the Synthesis of a 5-Isopropylpyrimidine Derivative Library

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the myriad of possible substitutions, the introduction of an isopropyl group at the 5-position can significantly impact a compound's lipophilicity and metabolic stability, making 5-isopropylpyrimidine derivatives attractive targets in drug discovery programs.

This comprehensive guide details a robust and versatile strategy for the creation of a diverse library of 5-isopropylpyrimidine derivatives. The synthetic approach is centered around the preparation of a key intermediate, 2,4-dichloro-5-isopropylpyrimidine , followed by its diversification through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This methodology provides a reliable pathway for researchers, scientists, and drug development professionals to generate novel chemical entities for screening and lead optimization.

Synthetic Strategy: A Modular Approach to a 5-Isopropylpyrimidine Library

The overall synthetic strategy is designed in a modular fashion, allowing for the introduction of diversity at the 2- and 4-positions of the pyrimidine core. The key steps are outlined below:

  • Synthesis of the Core Scaffold: Preparation of 5-isopropylbarbituric acid.

  • Activation of the Core: Chlorination of 5-isopropylbarbituric acid to yield the highly reactive 2,4,6-trichloro-5-isopropylpyrimidine intermediate.

  • Selective Hydrolysis: Conversion of the trichloro intermediate to the more stable and selectively reactive 2,4-dichloro-5-isopropylpyrimidine.

  • Library Diversification: Sequential or regioselective functionalization of the 2- and 4-positions using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthetic_Workflow A Starting Materials (e.g., Diethyl isopropylmalonate, Urea) B Step 1: Synthesis of 5-Isopropylbarbituric Acid A->B Condensation C Step 2: Chlorination with POCl3 (Formation of 2,4,6-trichloro-5-isopropylpyrimidine) B->C Chlorination D Step 3: Selective Hydrolysis (Formation of 2,4-dichloro-5-isopropylpyrimidine) C->D Hydrolysis E Step 4a: Suzuki-Miyaura Coupling (C-C Bond Formation) D->E Aryl/Heteroaryl Boronic Acids F Step 4b: Buchwald-Hartwig Amination (C-N Bond Formation) D->F Primary/Secondary Amines G Diverse Library of 5-Isopropylpyrimidine Derivatives E->G F->G

Caption: General workflow for the synthesis of a 5-isopropylpyrimidine derivative library.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-isopropylpyrimidine

The successful construction of the library hinges on the efficient synthesis of the key building block, 2,4-dichloro-5-isopropylpyrimidine. This is achieved through a two-step process starting from the corresponding barbituric acid derivative.

Step 1: Synthesis of 5-Isopropylbarbituric Acid

The synthesis of 5-isopropylbarbituric acid can be accomplished via the condensation of diethyl isopropylmalonate with urea in the presence of a strong base, such as sodium ethoxide.[2] This classical method provides a straightforward route to the desired barbituric acid core.

Protocol 1: Synthesis of 5-Isopropylbarbituric Acid

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Sodium metal22.9911.5 g0.5
Absolute Ethanol46.07250 mL-
Diethyl isopropylmalonate202.25101.1 g0.5
Urea60.0630 g0.5
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 2 L round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve finely cut sodium (11.5 g, 0.5 mol) in absolute ethanol (250 mL).

  • To the resulting sodium ethoxide solution, add diethyl isopropylmalonate (101.1 g, 0.5 mol).

  • In a separate beaker, dissolve urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL, ~70 °C).

  • Add the hot urea solution to the flask, shake well, and reflux the mixture for 7 hours using an oil bath heated to 110 °C. A white solid will precipitate.

  • After the reaction is complete, add hot water (500 mL, ~50 °C) to dissolve the solid.

  • Acidify the solution with concentrated hydrochloric acid to a pH of ~2.

  • Filter the resulting clear solution and cool it in an ice bath overnight to precipitate the product.

  • Collect the white solid by filtration, wash with cold water, and dry in an oven at 105-110 °C to yield 5-isopropylbarbituric acid.

Step 2: Chlorination to 2,4-Dichloro-5-isopropylpyrimidine

The conversion of 5-isopropylbarbituric acid to the dichloro derivative is achieved through chlorination with phosphorus oxychloride (POCl₃).[3] This reaction proceeds via an intermediate trichloropyrimidine which is then selectively hydrolyzed.

Protocol 2: Synthesis of 2,4-Dichloro-5-isopropylpyrimidine

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
5-Isopropylbarbituric acid170.1717.0 g0.1
Phosphorus oxychloride (POCl₃)153.33100 mL-
N,N-Dimethylaniline121.181-2 mL-
10% aq. Sodium Hydroxide40.00As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-isopropylbarbituric acid (17.0 g, 0.1 mol) in phosphorus oxychloride (100 mL).

  • Add a catalytic amount of N,N-dimethylaniline (1-2 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the cooled residue onto crushed ice.

  • To the resulting mixture, add 10% aqueous sodium hydroxide and heat for 30 minutes to selectively hydrolyze the 6-chloro group.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,4-dichloro-5-isopropylpyrimidine.

Part 2: Library Diversification via Palladium-Catalyzed Cross-Coupling

With the key intermediate in hand, the library of 5-isopropylpyrimidine derivatives can be rapidly assembled using powerful palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] In this context, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position of the pyrimidine ring.

Suzuki_Miyaura Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X-L_n Ar-Pd(II)-X Ln Ar-Pd(II)-R-L_n [Ar-Pd(II)-R] Ln Ar-Pd(II)-X-L_n->Ar-Pd(II)-R-L_n Transmetalation Ar-Pd(II)-R-L_n->Pd(0)L_n Coupled_Product Coupled Product (Ar-R) Ar-Pd(II)-R-L_n->Coupled_Product Reductive Elimination Starting_Material 2,4-dichloro-5-isopropylpyrimidine (Ar-X) Starting_Material->Ar-Pd(II)-X-L_n Oxidative Addition Boronic_Acid R-B(OH)2 Boronic_Acid->Ar-Pd(II)-R-L_n Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of 2,4-Dichloro-5-isopropylpyrimidine

Reagent/SolventRole
2,4-Dichloro-5-isopropylpyrimidineElectrophile
Aryl/Heteroaryl Boronic AcidNucleophile
Pd(PPh₃)₄ or PdCl₂(dppf)Catalyst
K₂CO₃ or Cs₂CO₃Base
1,4-Dioxane/Water or Toluene/Ethanol/WaterSolvent

Procedure:

  • To a microwave vial, add 2,4-dichloro-5-isopropylpyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 eq.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Seal the vial and heat in a microwave reactor to 100-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.[6][7]

  • Upon completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[8][9] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C2 or C4 positions of the pyrimidine core.

Protocol 4: Buchwald-Hartwig Amination of 2,4-Dichloro-5-isopropylpyrimidine

Reagent/SolventRole
2,4-Dichloro-5-isopropylpyrimidine or C4-arylated derivativeElectrophile
Primary or Secondary AmineNucleophile
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst
XPhos, SPhos, or BINAPLigand
NaOt-Bu or K₃PO₄Base
Toluene or DioxaneSolvent

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq.).

  • Add the pyrimidine substrate (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[10]

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Part 3: Purification and Characterization

Purification

Purification of the synthesized 5-isopropylpyrimidine derivatives is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point.

Characterization

The structure and purity of the final compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. For a typical 5-isopropylpyrimidine derivative, one would expect to see characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton in ¹H NMR), as well as signals for the pyrimidine ring protons and the introduced substituents.[1][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This application note provides a comprehensive and adaptable guide for the synthesis of a diverse library of 5-isopropylpyrimidine derivatives. By following the detailed protocols for the synthesis of the key 2,4-dichloro-5-isopropylpyrimidine intermediate and its subsequent diversification via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate a multitude of novel compounds for biological evaluation. The modular nature of this synthetic strategy makes it a valuable tool in the ongoing quest for new therapeutic agents.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale palladium-catalyzed amination. Adv. Synth.
  • Kappe, C. O. Microwave-assisted Suzuki coupling reactions. Mol. Divers.2004, 8, 317–343.
  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 195–262.
  • Pugmire, R. J.; Grant, D. M. Carbon-13 NMR of Pyrimidines. In The Pyrimidines; Brown, D. J., Ed.; John Wiley & Sons: New York, NY, 1994; Supplement I, pp 637–723.
  • Dick, A. R.; Hull, K. L.; Sanford, M. S. A highly active catalyst for the palladium-catalyzed amination of aryl chlorides. J. Am. Chem. Soc.2004, 126, 2300–2301.
  • Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Weissberger, A., Taylor, E. C., Eds.; John Wiley & Sons: New York, NY, 1962; Vol. 16.
  • Al-Masoudi, N. A.; Al-Soud, Y. A.; Schmidt, A. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2019, 24, 296.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176–4211.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106, 2651–2710.
  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. J. Am. Chem. Soc.2000, 122, 12051–12052.
  • Barrios-Landeros, F.; Hartwig, J. F. Distinct Mechanisms for C-N Reductive Elimination from Palladium(II) Amido Complexes. J. Am. Chem. Soc.2005, 127, 6944–6945.
  • Shen, W.; Wang, L. Recent development of the palladium-catalyzed amination reaction. Chin. J. Chem.2002, 20, 1167–1176.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37, 2046–2067.
  • Stanforth, S. P. Catalytic C-H functionalisation in heterocyclic chemistry. Chem. Soc. Rev.2010, 39, 4249–4259.
  • Bellina, F.; Carpita, A.; Rossi, R. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis2004, 2004, 2419–2440.
  • Organic Syntheses, Coll. Vol. 2, p.619 (1943); Vol. 18, p.83 (1938). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery, can present unique challenges when applied to specific substrate classes.[1] Dichloropyrimidines are critical building blocks for a vast array of biologically active molecules, yet their electronic properties and potential for multiple reaction sites can often lead to failed experiments, low yields, or complex product mixtures.[2]

This guide is structured as a series of frequently asked questions that directly address the common pitfalls encountered in the field. We will move beyond simple procedural lists to explore the underlying chemical principles—the "why" behind each troubleshooting step. Our goal is to empower you with the knowledge to not only solve your immediate experimental issues but also to design more robust and successful reactions in the future.

Part 1: First-Pass Diagnostics & Common Oversights

This section covers the fundamental checks to perform when a reaction fails completely or gives unexpectedly poor results. Often, the solution lies in addressing a simple, overlooked variable.

Q1: My reaction shows zero conversion of the starting material by TLC/LC-MS. Where should I begin my investigation?

A1: When faced with a complete lack of reactivity, it is critical to systematically validate each component and condition of your reaction setup before moving to more complex variables.

  • Verify the Inert Atmosphere: The Palladium(0) species in the catalytic cycle is highly sensitive to oxygen. Inadequate degassing or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and decomposition.[2]

    • Action: Ensure your solvent has been thoroughly degassed using a "freeze-pump-thaw" cycle (at least 3 times) or by bubbling an inert gas (Argon or Nitrogen) through it for a minimum of 20-30 minutes.[2] Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of inert gas.

  • Assess Catalyst and Reagent Quality:

    • Palladium Catalyst: Pre-catalysts and catalysts, especially phosphine-ligated ones, can degrade over time. Pd(PPh₃)₄, while common, is particularly sensitive to air and light.

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, which converts them into the corresponding arene, rendering them inactive for coupling.[3][4] This is especially true for electron-deficient heteroaryl boronic acids.

    • Base and Solvent: Ensure your base is finely powdered and dry (if using anhydrous conditions). Anhydrous solvents should be genuinely free of water and oxygen.

  • Confirm Reaction Temperature: Verify that your heating mantle or oil bath is calibrated and reaching the target temperature. Some Suzuki couplings have a sharp temperature dependence for initiating the oxidative addition step.

Troubleshooting Workflow: Initial Reaction Failure

Start Reaction Failed (No Conversion) Inert Check Inert Atmosphere (Degassing, Seals) Start->Inert Reagents Verify Reagent Quality (Catalyst, Boronic Acid, Base) Start->Reagents Temp Confirm Temperature Start->Temp Redo Re-run with Validated Components & Setup Inert->Redo Reagents->Redo Temp->Redo

Caption: A logical workflow for initial troubleshooting steps.

Part 2: Optimizing the Catalytic System & Reaction Conditions

If the basic parameters are correct, the next step is to scrutinize the heart of the reaction: the catalyst, ligand, base, and solvent.

Q2: I'm observing very low yield (<20%) despite confirming my reagents are good. How do I improve the catalytic activity?

A2: Low conversion points to an inefficient catalytic cycle. For dichloropyrimidines, the electron-deficient nature of the ring generally makes the C-Cl bond activation (oxidative addition) feasible, but several factors can still hinder the reaction.

  • The Problem with Pd(PPh₃)₄: While classic, Pd(PPh₃)₄ is often not the most robust choice. The triphenylphosphine ligands can dissociate, and the catalyst can decompose to inactive palladium black, especially at higher temperatures.[5]

  • The Solution - Ligand Choice: The key is to use a more robust and activating ligand.

    • Electron-Rich, Bulky Phosphines: Ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., PCy₃, P(tBu)₃) accelerate both the oxidative addition and the reductive elimination steps.[5] They stabilize the palladium center and prevent decomposition.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIPr form very stable and highly active palladium complexes, which can be particularly effective for challenging couplings of heteroaryl chlorides.[6]

  • The Role of the Base and Solvent: The choice of base and solvent is interdependent and crucial.

    • Bases: K₂CO₃ is a common choice, often used in aqueous solvent mixtures like dioxane/water.[7] Stronger bases like K₃PO₄ are frequently used in anhydrous or alcoholic solvent systems and can be more effective, especially for less reactive boronic acids.[2][3]

    • Solvents: The solvent must solubilize all components. Alcoholic solvents (e.g., ethanol in a toluene/water mixture) have been shown to significantly accelerate the reaction, allowing for lower temperatures compared to purely aprotic polar solvents.[2]

Table 1: Comparison of Catalytic Systems for Dichloropyrimidine Coupling
Catalyst/PrecatalystLigandTypical Loading (mol%)ProsCons/Considerations
Pd(PPh₃)₄Triphenylphosphine2 - 5Readily available, well-documented.Prone to decomposition at >80-90 °C; can be slow.
PdCl₂(dppf)dppf1 - 3More stable than Pd(PPh₃)₄; good for many couplings.May not be active enough for very challenging substrates.
Pd₂(dba)₃ or Pd(OAc)₂Buchwald Ligands (XPhos, SPhos)0.5 - 2Highly active, broad substrate scope, thermally stable.More expensive; requires careful handling (air-sensitive ligands).
PEPPSI-IPrIPr (NHC)1 - 3Excellent for heteroaryl chlorides; very stable pre-catalyst.[6]Can sometimes alter regioselectivity.
Pd/CNone5 - 10Heterogeneous, easy to remove.Often requires higher temperatures and can have lower activity.[8]

Q3: My reaction stalls after partial conversion. What could be causing catalyst deactivation?

A3: Catalyst deactivation is a common problem. Besides thermal decomposition (forming Pd black), two specific mechanisms are relevant for dichloropyrimidines:

  • Product Inhibition: The nitrogen atoms in the pyrimidine ring of your product can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from re-entering the catalytic cycle.[3]

  • Ligand Oxidation: If your inert atmosphere is not perfect, phosphine ligands can be oxidized to phosphine oxides, which do not effectively stabilize the Pd(0) center. This is a particular risk with air-sensitive trialkylphosphines.[1]

  • Action Plan:

    • Add a Second Catalyst Dose: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can restart a stalled reaction.[2]

    • Switch to a More Robust System: Using a catalyst with bulky ligands (Buchwald-type or NHCs) can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center, reducing product inhibition.

Part 3: Substrate Reactivity & Side Reactions

The nature of both the dichloropyrimidine and the boronic acid dictates the reaction's success.

Q4: I'm getting a mixture of mono-arylated products at C4 and C2, or even di-arylated product. How do I control regioselectivity?

A4: This is one of the most critical aspects of coupling with 2,4-dichloropyrimidines.

  • Inherent Reactivity: The C4 position is electronically more activated and generally more reactive towards oxidative addition than the C2 position.[7][9] For most standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃), you should expect preferential, if not exclusive, coupling at C4.[7]

  • Causes of Lost Selectivity:

    • Harsh Conditions: High temperatures (>100-120 °C) or excessively long reaction times can provide enough energy to overcome the activation barrier for C2 coupling, leading to mixtures or the di-substituted product.[7]

    • Ligand Effects: While less common, certain ligand systems can influence selectivity. Very sterically demanding ligands can sometimes favor the less hindered C2 position, though C4 selectivity is typical.[6]

  • Strategies for Control:

    • Optimize Temperature and Time: Start with milder conditions (e.g., 80-90 °C) and monitor the reaction closely. Stop the reaction once the starting material is consumed to avoid over-reaction. Microwave irradiation can be an excellent tool for precise time and temperature control, often providing high yields of the C4-substituted product in minutes.[7]

    • Stoichiometry: Use a slight excess (1.1-1.2 eq) of the boronic acid for mono-coupling. Using a large excess can drive the reaction towards di-substitution.

Diagram: Regioselectivity in 2,4-Dichloropyrimidine

Caption: The C4 position is the kinetically favored site for Suzuki coupling.

Q5: My main byproduct is the simple arene from my boronic acid. What is causing this protodeboronation and how do I stop it?

A5: Protodeboronation is the hydrolysis of the C-B bond and is a major competing pathway, especially with electron-poor or sterically hindered aryl boronic acids.[3]

  • Mechanism: It can be catalyzed by trace acid/base and is often accelerated by the palladium catalyst itself or high temperatures in protic solvents.

  • Mitigation Strategies:

    • Use Potassium Organotrifluoroborates (R-BF₃K): These salts are significantly more stable to hydrolysis than the corresponding boronic acids.[4] They are easily prepared and can be used directly in the coupling reaction, often with Cs₂CO₃ or K₃PO₄ as the base.

    • Minimize Water: While some water is often necessary for the base to function, using a large excess, especially with prolonged heating, can exacerbate the problem. Try minimizing the aqueous phase or using a biphasic system where the concentration of water in the organic phase is low.

    • Use Boronic Esters (e.g., Pinacol Esters): Boronate esters are generally more stable than boronic acids, though they can sometimes be less reactive in the transmetalation step.

    • Increase Reaction Rate: A more active catalyst system (see Q2) that promotes a faster Suzuki coupling can outcompete the slower protodeboronation side reaction.

Part 4: Standard Operating Protocol

This section provides a robust starting point for the mono-arylation of 2,4-dichloropyrimidine at the C4 position.

Protocol: Microwave-Assisted C4-Selective Suzuki Coupling [7]

This protocol is adapted from a high-yield, rapid procedure and serves as an excellent baseline for optimization.

  • Reagents & Materials:

    • 2,4-Dichloropyrimidine (1.0 eq)

    • Arylboronic Acid (1.1 eq)

    • Pd(PPh₃)₄ (0.5 - 2 mol%)

    • K₂CO₃ (3.0 eq)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Microwave reaction vial with stir bar

  • Reaction Setup (Perform under inert atmosphere):

    • To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst.

    • Add degassed 1,4-dioxane and degassed water in a 2:1 ratio (e.g., 4 mL dioxane, 2 mL water for a 0.5 mmol scale reaction).

    • Seal the vial tightly with a septum cap.

  • Reaction Execution:

    • Place the vial in the microwave reactor.

    • Set the reaction temperature to 100 °C, the time to 15 minutes, and ensure stirring is active.

  • Work-up and Purification:

    • After the reaction, cool the vial to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the 4-aryl-2-chloropyrimidine product.

Catalytic Cycle Overview

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII Ar-Pd(II)-Cl(L₂) (Pyrimidine Complex) OxAdd->PdII Trans Transmetalation PdII->Trans 2 PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim 3 RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArCl 2,4-Dichloropyrimidine (Ar-Cl) ArCl->OxAdd ArB Boronic Acid (Ar'-B(OH)₂) ArB->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

  • Juli, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2939. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(25), 3330-3333. [Link]

  • Paulus, G. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 325-334. [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(20), 4819. [Link]

  • Rasool, N., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... ResearchGate. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry Stack Exchange. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling reaction in the pharmaceutical industry. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(5), 3028-3046. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 5-Substituted Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing reactions involving 5-substituted dichloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the pyrimidine core. The inherent reactivity differences between the C2, C4, and C6 positions, when modulated by a substituent at C5, present unique synthetic challenges. This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired regioselectivity and yield.

Introduction: The Challenge of Regiocontrol

2,4-Dichloropyrimidines are versatile building blocks in pharmaceutical and materials science.[1] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and amenable to various palladium-catalyzed cross-coupling reactions.[2] In unsubstituted 2,4-dichloropyrimidines, reactions generally favor the C4 position over the C2 position.[3][4][5] This preference is attributed to the higher LUMO coefficient at C4 and the greater stability of the Meisenheimer intermediate formed during nucleophilic attack at this position.[5]

However, the introduction of a substituent at the C5 position introduces a layer of complexity, primarily through steric hindrance. A bulky C5 substituent can shield the C4 position, potentially altering the intrinsic reactivity and leading to mixtures of C2 and C4 substituted products, which are often difficult to separate.[4][6][7] This guide will address the common issues arising from this steric challenge and provide strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor regioselectivity in my SNAr reaction with a 5-substituted 2,4-dichloropyrimidine, getting a mixture of C2 and C4 isomers. How can I favor C4 substitution?

A1: This is a classic challenge. While the C4 position is electronically favored, a bulky C5-substituent can sterically hinder the approach of the nucleophile. Here’s a breakdown of the causality and potential solutions:

  • The Underlying Issue: The steric bulk of the C5-substituent can raise the activation energy for the formation of the C4-Meisenheimer complex, making the C2-substitution pathway more competitive.

  • Troubleshooting Strategies:

    • Solvent Effects: The choice of solvent can influence the effective steric bulk of both the substrate and the nucleophile. Protic solvents like n-butanol (nBuOH) can solvate the nucleophile differently than aprotic polar solvents like DMF or NMP, potentially altering the steric interaction at the reaction center. It has been reported that using nBuOH with a non-nucleophilic base like diisopropylethylamine (DIPEA) can favor C4 substitution.[4]

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity. Since the C4 position is generally more electronically activated, it may react preferentially at lower temperatures, while the less favored C2 substitution may require more thermal energy.

    • Nature of the Nucleophile: Less sterically demanding nucleophiles will have an easier time accessing the hindered C4 position. If possible, consider if a smaller, yet sufficiently reactive, nucleophile could be employed.

Q2: My goal is to achieve selective C2 substitution in an SNAr reaction on a 5-substituted 2,4-dichloropyrimidine. What conditions should I explore?

A2: Overcoming the intrinsic preference for C4 substitution requires a strategic approach. Here are some proven methods:

  • Exploiting Nucleophile Reactivity: A fascinating strategy involves the use of tertiary amines as nucleophiles, particularly when the C5 substituent is electron-withdrawing (e.g., -NO2, -CN, -CF3).[8][9] While secondary amines typically yield C4-substituted products, tertiary amines have been shown to give excellent C2 selectivity.[8][9] The proposed mechanism involves an initial C2-amination to form a quaternary ammonium salt, followed by an in-situ N-dealkylation.

  • Leveraging Substituent Effects: If your synthetic route allows, introducing a strong electron-donating group at the C6 position can electronically favor C2 substitution.[6] This approach, however, modifies the core scaffold.

  • Acid Catalysis: For certain nucleophiles, acidic conditions can alter the regioselectivity. For instance, while alkaline conditions often fail to yield C2-aminated products, a trifluoroacetic acid (TFA) in isopropanol (IPA) system has been successfully used.[4]

Q3: In my Suzuki coupling with a 5-bromo-2,4-dichloropyrimidine, I'm getting a mixture of products. What is the expected order of reactivity, and how can I control it?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is a key factor. For a substrate like 2,4-dichloro-5-bromopyrimidine, the general reactivity trend in Suzuki reactions is 5-Br > 4-Cl > 2-Cl.[4] This is because the C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst than the C-Cl bonds.

  • To achieve selective coupling at the C5 position:

    • Use a palladium catalyst with standard phosphine ligands (e.g., Pd(PPh₃)₄) at moderate temperatures. The reaction should be monitored carefully to prevent over-reaction at the C4 position.

  • To achieve selective coupling at the C4 position after functionalizing C5:

    • Once the C5 position is substituted, the remaining 2,4-dichloro moiety will react, with the C4 position still being favored over C2. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the reactivity and selectivity for the C4-Cl bond.[10]

Q4: My Suzuki reaction with a sterically hindered 5-substituted 2,4-dichloropyrimidine is sluggish and gives low yields. What can I do to improve the conversion?

A4: Low conversion with sterically hindered substrates is a common hurdle in Suzuki-Miyaura couplings.[10] The issue often lies in one or more steps of the catalytic cycle being impeded by steric bulk.

  • Catalyst and Ligand Selection: This is the most critical factor.[10]

    • Ineffective Catalysts: Standard catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[10]

    • Recommended Systems: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[10][11] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the challenging oxidative addition and reductive elimination steps.[10]

  • Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation.[10]

    • Recommendation: Use a stronger, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. For very demanding systems, potassium tert-butoxide (t-BuOK) might be necessary.[10]

  • Solvent System: The solvent must solubilize all components and facilitate catalyst activity.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, DMF, DME, or toluene, often with the addition of water, are commonly used.[10] Microwave irradiation can also be beneficial, often leading to shorter reaction times and higher yields.[7][12]

  • Temperature: Higher temperatures can help overcome the activation energy barrier. However, be mindful of potential decomposition of starting materials or products.[13]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during reactions with 5-substituted dichloropyrimidines.

Table 1: Troubleshooting Low Conversion and/or Yield
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile/coupling partner. 1. Use a stronger nucleophile or a more reactive boronic acid/ester. For SNAr, consider converting an amine to its corresponding amide anion with a strong base like NaH.
2. Reaction temperature is too low. 2. Gradually increase the reaction temperature, monitoring for decomposition by TLC or LC-MS.[14] Consider switching to a higher-boiling solvent or using microwave heating.[7]
3. Inactive or inhibited catalyst (for cross-coupling). 3. The pyrimidine nitrogens can coordinate to and inhibit the palladium catalyst.[10] Use bulky ligands (e.g., SPhos, XPhos) that favor the formation of the active catalytic species.[10] Ensure the use of a pre-catalyst or that the Pd(II) source is properly reduced to Pd(0) in situ.
4. Inappropriate solvent or base. 4. Screen a range of solvents and bases. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for hindered substrates.[10]
Low Isolated Yield Despite Good Conversion 1. Product is water-soluble. 1. If the product is polar, it may be lost in the aqueous workup. Back-extract the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane.[15]
2. Product decomposition during workup or purification. 2. Some substituted pyrimidines can be sensitive to acid or base.[13] Ensure the workup is performed under neutral conditions if possible. Test the stability of your product to silica gel before attempting chromatography; a plug of basic alumina or a different purification method (crystallization, distillation) might be necessary.
3. Product is volatile. 3. If the product has a low molecular weight, it may be lost during solvent removal under high vacuum. Use lower vacuum and gentle heating. Check the solvent in the rotovap trap for your product.[15]
Table 2: Troubleshooting Poor Regioselectivity (C2/C4 Isomer Mixture)
IssuePossible Cause(s)Suggested Solution(s)
Poor C4-Selectivity in SNAr 1. Steric hindrance from the C5-substituent. 1. Use a less sterically demanding nucleophile. Optimize the solvent and temperature; lower temperatures often favor the electronically preferred C4 isomer.
2. Reaction conditions favor C2-substitution. 2. Avoid conditions known to promote C2-attack, such as the use of tertiary amine nucleophiles with C5-electron-withdrawing groups if C4 is desired.[8]
Poor C2-Selectivity in SNAr 1. Intrinsic electronic preference for C4-attack. 1. If the C5-substituent is electron-withdrawing, use a tertiary amine nucleophile to favor C2.[8][9] Consider acid-catalyzed conditions (e.g., TFA/IPA).[4]
Poor Selectivity in Cross-Coupling 1. Similar reactivity of C-Cl bonds at C2 and C4. 1. The choice of ligand is crucial. For Suzuki reactions, bulky, electron-rich phosphine ligands can often improve selectivity.[10] A thorough screen of ligands (e.g., Buchwald, NHC) and palladium sources is recommended.
2. Reaction run for too long or at too high a temperature. 2. These conditions can lead to scrambling or reaction at the less reactive site after the more reactive site has been consumed. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.

Experimental Protocols & Methodologies

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of a Sterically Hindered 5-Substituted 2,4-Dichloropyrimidine

This protocol is a general starting point and should be optimized for each specific substrate.

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 5-substituted 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, 0.1 M concentration) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) or place it in a microwave reactor set to the optimized temperature and time.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: C2-Selective SNAr with a Tertiary Amine Nucleophile

This protocol is adapted for reactions on 2,4-dichloropyrimidines with a C5 electron-withdrawing group.[8][9]

  • Reactant Setup: In a round-bottom flask, dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile or THF).

  • Nucleophile Addition: Add the tertiary amine nucleophile (e.g., triethylamine, 2.0–3.0 equiv.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often fast and can be complete within a few hours.

  • Monitoring: Monitor the formation of the C2-substituted product and the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, which is often a salt, can be partitioned between water and an organic solvent (e.g., dichloromethane).

  • Purification: After separation and drying of the organic layer, the product can be purified by flash column chromatography or crystallization.

Visualizing Reaction Control

The following diagrams illustrate the key concepts for controlling regioselectivity in these reactions.

Diagram 1: Factors Influencing Regioselectivity

G cluster_main Regioselectivity Control in 5-Substituted 2,4-Dichloropyrimidine Reactions cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes Reactant 5-Substituted 2,4-Dichloropyrimidine Steric Steric Hindrance (C5-Substituent) Electronic Electronic Effects (Substituents at C5, C6) Conditions Reaction Conditions (Catalyst, Ligand, Solvent, Base, Temp.) C4 C4-Substitution (Generally Favored) Steric->C4 Hinders C2 C2-Substitution (Requires Specific Control) Electronic->C2 Can Favor Conditions->C4 Can Enhance Conditions->C2 Can Force

Caption: Key factors governing the C2 vs. C4 selectivity.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G cluster_snar S(N)Ar Pathway cluster_cc Cross-Coupling Pathway start Poor Regioselectivity (C2/C4 Mixture) q_reaction_type Reaction Type? start->q_reaction_type snar_q_target Desired Isomer? q_reaction_type->snar_q_target S(N)Ar cc_sol 1. Screen Bulky Ligands (e.g., Buchwald, NHC) 2. Optimize Base & Solvent 3. Monitor Time/Temp Closely q_reaction_type->cc_sol Cross-Coupling snar_c4 Target: C4 snar_q_target->snar_c4 snar_c2 Target: C2 snar_q_target->snar_c2 snar_sol_c4 1. Lower Temperature 2. Screen Solvents (e.g., nBuOH) 3. Use Less Bulky Nucleophile snar_c4->snar_sol_c4 snar_sol_c2 1. Use Tertiary Amine Nucleophile (if C5-EWG) 2. Consider Acid Catalysis (TFA/IPA) snar_c2->snar_sol_c2

Caption: A logical workflow for troubleshooting isomer mixtures.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Synlett.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.WuXi AppTec.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?PharmaBlock.
  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Chemistry Stack Exchange.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.PubMed.
  • Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.The Journal of Organic Chemistry.
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines.
  • Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions.BenchChem.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.BenchChem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.LinkedIn.
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.ACS Fall 2025.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry.

Sources

Validation & Comparative

A Researcher's Guide to the Biological Potential of 4,6-Dichloropyrimidine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs.[1][2] Its inherent drug-like properties and versatile synthetic handles have made it a "privileged structure" in the quest for novel therapeutics. This guide focuses on a specific, highly reactive subset: analogues derived from the 4,6-dichloro-5-isopropylpyrimidine core. While direct research on the 5-isopropyl variant is emerging, we will build a comprehensive comparison based on the well-established biological activities of related 4,6-dichloropyrimidine derivatives. This guide will provide researchers, scientists, and drug development professionals with a comparative analysis of their biological activities, supported by experimental data and detailed protocols.

The 4,6-dichloro substitution pattern is of particular interest as the chlorine atoms act as excellent leaving groups, providing a versatile platform for nucleophilic substitution. This allows for the systematic and efficient generation of extensive compound libraries by introducing various functional groups at these positions, enabling thorough exploration of the structure-activity relationship (SAR).

Comparative Analysis of Biological Activities: Kinase Inhibition and Anticancer Potential

The primary therapeutic areas where 4,6-dichloropyrimidine analogues have shown significant promise are oncology and immunology, largely through the inhibition of protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrimidine core effectively mimics the adenine portion of ATP, allowing these compounds to act as competitive inhibitors in the kinase ATP-binding pocket.

Table 1: Comparison of Substituted Pyrimidine Analogues as Kinase Inhibitors

Compound ClassR1/R2 SubstituentsTarget Kinase(s)Reported IC50 (nM)Key SAR InsightReference(s)
2-ArylaminopurinesBiphenyl at C6CDK244Large hydrophobic groups at C6 enhance selectivity for CDK2 over CDK1.[4][5]
Thieno[3,2-d]pyrimidinesPhenyl at C6/C7Not SpecifiedActivity ReportedFused ring systems can confer unique biological activities.[6]
2,4-Disubstituted PyrimidinesVaried aryl/heteroarylVEGFR-285Specific substitutions can lead to dual-target inhibition (e.g., ERα and VEGFR-2).[7]
DichloropyrimidinesCovalent linkageMSK1Covalent InhibitionThe dichloropyrimidine can act as a warhead for covalent binding to cysteine residues.[8]

This table is a representative summary. IC50 values are highly dependent on assay conditions.

The data indicates that the 4,6-positions of the pyrimidine ring are critical for modulating potency and selectivity. For instance, the introduction of larger aromatic systems can enhance binding affinity, as seen with CDK2 inhibitors.[4][5] Furthermore, the inherent reactivity of the chloro-substituents can be harnessed to form covalent bonds with target enzymes, a strategy that has gained traction in developing highly potent and selective kinase inhibitors.[8]

Alternative Scaffolds in Kinase Inhibition

While pyrimidine derivatives are highly effective, it is crucial to consider alternative heterocyclic scaffolds that are also prevalent in kinase inhibitor design.

Table 2: Comparison with Alternative Kinase Inhibitor Scaffolds

ScaffoldExample Drug (Target)Key AdvantagesKey Disadvantages
Pyrimidine Imatinib (Bcr-Abl)Well-established synthetic routes, proven clinical success.Potential for off-target effects, emerging resistance.
Quinazoline Gefitinib (EGFR)High potency, good pharmacokinetic properties.Can be susceptible to metabolism, resistance mutations.
Purine Roscovitine (CDKs)Natural scaffold mimic, potent CDK inhibitor.Often struggles with selectivity across the kinome.
Indole Sunitinib (VEGFRs, PDGFRs)Multi-targeted activity, effective anti-angiogenic.Can lead to a broader range of side effects.

The choice of scaffold is a critical decision in the drug design process. While alternatives like quinazolines and indoles have led to successful drugs, the pyrimidine core, particularly the 4,6-dichloro intermediate, offers a unique combination of proven biological activity and synthetic flexibility that continues to make it a highly attractive starting point for novel inhibitor development.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To evaluate the anticancer potential of newly synthesized 4,6-dichloro-5-isopropylpyrimidine analogues, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Principle of the MTT Assay

In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[9]

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) to ~80% confluency.[12]

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After the incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[14]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthetic Scheme for Analogue Generation start 4,6-Dichloro-5- isopropylpyrimidine sub1 Monosubstituted Intermediate start->sub1 SNA_r at C4/C6 nuc1 Nucleophile 1 (e.g., R-NH2) nuc1->sub1 nuc2 Nucleophile 2 (e.g., R'-SH) final Disubstituted Analogue Library nuc2->final sub1->final SNA_r at C6/C4

Caption: Synthetic diversification of the 4,6-dichloropyrimidine core.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 4,6-dichloropyrimidine scaffold is a highly valuable starting point for the development of novel therapeutics, particularly in the area of kinase inhibition for cancer treatment.[3] The synthetic tractability of this core allows for the creation of diverse chemical libraries, which, when coupled with robust biological screening methods like the MTT assay, can rapidly identify potent and selective lead compounds.[10][15] Future research should focus on exploring a wider range of nucleophilic substitutions at the C4 and C6 positions of the 5-isopropyl variant and conducting comprehensive profiling of promising analogues against kinase panels and in various cancer cell lines to elucidate their mechanisms of action and full therapeutic potential.

References

  • Benchchem. Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
  • Abcam. MTT assay protocol.
  • Al-Ostath, A., et al. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.
  • Cruz, J. S., & de Aguiar, A. P. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed.
  • Westover, K. D., et al. Synthesis and Structure-Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][12][16]diazepin-6-one Scaffold. PubMed. Available from:

  • Gibson, A. E., et al. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Al-Khafaji, N. S. K., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
  • Ambroise, Y., et al. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central.
  • Głowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI.
  • Google Patents. CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • Patel, K. S., et al. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES. Int J Pharm Bio Sci.
  • RSC Publishing. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives.
  • Thermo Fisher Scientific - US. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • World Journal of Pharmaceutical Research. (2024). In silico anticancer activity prediction of pyrimidine derivatives.
  • ResearchGate. (2017). MTT assay to evaluate the cytotoxic potential of a drug.
  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
  • SciSpace. An overview on synthesis and biological activity of pyrimidines.
  • Revista Electronica de Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents.
  • PubMed. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • MDPI. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines.
  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

Sources

A Comparative Guide to Kinase Inhibitor Scaffolds: The Emerging Potential of 4,6-Dichloro-5-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor drug discovery, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and drug-like properties is paramount. Kinases, being central regulators of numerous cellular processes, represent a major class of therapeutic targets, and their dysregulation is a hallmark of many diseases, including cancer.[1] This guide provides an in-depth comparison of the 4,6-dichloro-5-isopropylpyrimidine scaffold against other well-established kinase inhibitor scaffolds. We will delve into the synthetic accessibility, structure-activity relationships (SAR), and potential advantages of this emerging scaffold, supported by experimental data and detailed protocols for key biological assays.

The Central Role of the Scaffold in Kinase Inhibition

The core chemical structure, or scaffold, of a small molecule inhibitor is the foundational element that dictates its three-dimensional orientation within the ATP-binding pocket of a kinase. It is responsible for forming key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for competitive inhibitors. The nature of the scaffold and its substituents profoundly influences the inhibitor's affinity, selectivity, and pharmacokinetic properties. While numerous heterocyclic systems have been explored, a select few have risen to prominence as "privileged scaffolds" due to their proven success in yielding clinical candidates.

The 4,6-Disubstituted Pyrimidine Scaffold: A Versatile Platform

The pyrimidine ring is a cornerstone of many successful kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine base of ATP. The 4,6-disubstituted pyrimidine scaffold, in particular, offers two key points for chemical modification, allowing for the fine-tuning of inhibitor properties.

The Case of 4,6-Dichloro-5-isopropylpyrimidine

The 4,6-dichloro-5-isopropylpyrimidine scaffold presents an intriguing starting point for kinase inhibitor design. The two chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward handle for introducing a variety of substituents. The isopropyl group at the 5-position is a lipophilic moiety that can potentially engage with hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity.

While extensive public data on kinase inhibitors derived specifically from 4,6-dichloro-5-isopropylpyrimidine is limited, we can draw valuable insights from structurally related 4,6-disubstituted pyrimidines that have been successfully developed as potent kinase inhibitors, particularly against Cyclin-Dependent Kinase 9 (CDK9).[2][3]

Key Features of the 4,6-Disubstituted Pyrimidine Scaffold:

  • Synthetic Tractability: The dichloro-substituents at the 4 and 6 positions allow for sequential and regioselective displacement, enabling the construction of diverse chemical libraries.

  • Tunable Properties: The ability to introduce different functional groups at the 4 and 6 positions provides a mechanism to modulate potency, selectivity, and physicochemical properties.

  • Potential for Selectivity: The substituent at the 5-position, such as the isopropyl group, can be exploited to achieve selectivity for specific kinases by interacting with unique features of their ATP-binding sites.

A Comparative Analysis with Established Kinase Inhibitor Scaffolds

To understand the potential of the 4,6-dichloro-5-isopropylpyrimidine scaffold, it is essential to compare it with other widely used scaffolds in kinase inhibitor design.

ScaffoldKey Features & AdvantagesRepresentative FDA-Approved Drugs
Quinazoline - Bicyclic, rigid structure. - Mimics the purine ring of ATP. - Well-established synthetic routes. - Proven track record in developing potent and selective inhibitors.Gefitinib (Iressa®), Erlotinib (Tarceva®)
Pyrazole - Five-membered aromatic ring with two adjacent nitrogen atoms. - Versatile synthetic chemistry. - Can act as a hinge-binder and form multiple hydrogen bonds. - Often found in type II kinase inhibitors.Crizotinib (Xalkori®), Ruxolitinib (Jakafi®)
Indole - Bicyclic structure containing a pyrrole ring fused to a benzene ring. - Can participate in various non-covalent interactions. - Privileged scaffold in medicinal chemistry with broad biological activities.Sunitinib (Sutent®), Axitinib (Inlyta®)
4,6-Disubstituted Pyrimidine - Monocyclic, flexible core. - Straightforward, modular synthesis. - Two points of diversification for SAR exploration. - Potential for novel intellectual property.(Numerous in clinical development, e.g., CDK inhibitors)

Structure-Activity Relationship (SAR) Insights from 4,6-Disubstituted Pyrimidine CDK9 Inhibitors

Studies on 4,6-disubstituted pyrimidines as CDK9 inhibitors have revealed key SAR trends that can guide the design of inhibitors based on the 4,6-dichloro-5-isopropylpyrimidine scaffold.[3] A potent inhibitor from one such study, compound 25 , demonstrated an IC50 of 3 nM against CDK9.[3]

Table of SAR Data for 4,6-Disubstituted Pyrimidine Analogs as CDK9 Inhibitors

CompoundR4-substituentR6-substituentHSF1 Phenotypic Assay IC50 (nM)[3]CDK9 IC50 (nM)[3]
1 4-hydroxyphenylamino3-pyridylmethoxy2000Not reported
25 4-(4-methylpiperazin-1-yl)phenylamino3-pyridylmethoxy153

Data synthesized from findings reported in Rye et al., 2016.[3]

These findings highlight that modifications at both the 4 and 6 positions significantly impact potency. The exploration of different amine substituents at the C4 position and various aryl or heteroaryl ethers at the C6 position is a promising strategy for optimizing inhibitors derived from the 4,6-dichloro-5-isopropylpyrimidine scaffold.

Experimental Protocols for Kinase Inhibitor Characterization

The robust evaluation of novel kinase inhibitors requires a suite of well-validated biochemical and cellular assays. Below are detailed protocols for key experiments.

Experimental Protocol 1: TR-FRET Kinase Assay for IC50 Determination

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors in a high-throughput format.

Principle: This assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated substrate, bringing it in close proximity to a fluorescently labeled substrate (acceptor). Excitation of the terbium donor results in energy transfer to the acceptor, leading to a FRET signal that is proportional to the extent of substrate phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 4X inhibitor solution.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the 4X inhibitor solution to the assay wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).

  • Detection:

    • Prepare a 2X stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.

    • Add 20 µL of the stop/detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4][5]

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells in a 96- or 384-well opaque-walled plate at the desired density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the kinase inhibitor and incubate for the desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a suitable dose-response curve.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment.[6][7]

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In a CETSA® experiment, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A ligand-bound protein will typically be more stable and thus remain in solution at higher temperatures compared to the unbound protein.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with the kinase inhibitor or vehicle control for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target kinase in the soluble fraction using a specific antibody-based detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Visualizing the Path to Kinase Inhibition

To better illustrate the concepts discussed, the following diagrams provide a visual representation of key processes in kinase inhibitor development.

Kinase_Inhibitor_Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Kinase Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Scaffold Pyrimidine Scaffold Scaffold->Hinge H-Bonds R_group_1 R1 Group R_group_1->Hydrophobic_Pocket Hydrophobic Interactions R_group_2 R2 Group R_group_2->Gatekeeper Steric/Electronic Interactions

Caption: Generalized binding mode of a pyrimidine-based kinase inhibitor.

Synthesis_Workflow Start 4,6-Dichloro-5-isopropylpyrimidine Step1 S N Ar with R1-NH2 at C4 Start->Step1 Intermediate 4-Amino-6-chloro-5-isopropylpyrimidine Derivative Step1->Intermediate Step2 S N Ar with R2-OH/SH at C6 Intermediate->Step2 Final_Product Final Kinase Inhibitor Step2->Final_Product

Caption: A potential synthetic route for 4,6-disubstituted-5-isopropylpyrimidine kinase inhibitors.

Scaffold_Selection_Logic node_rect node_rect Start Target Kinase Known? Known_Target Known Target Start->Known_Target Yes Unknown_Target Phenotypic Screen Start->Unknown_Target No Scaffold_Hopping Scaffold Hopping from Known Inhibitors Known_Target->Scaffold_Hopping Existing Inhibitors? SBDD Structure-Based Drug Design Known_Target->SBDD Crystal Structure? HTS HTS Unknown_Target->HTS High-Throughput Screening Choose_Scaffold Choose_Scaffold Scaffold_Hopping->Choose_Scaffold SBDD->Choose_Scaffold Select Scaffold (e.g., Pyrimidine) SAR SAR Choose_Scaffold->SAR Synthesize Library & SAR Hit_ID Hit_ID HTS->Hit_ID Hit Identification Target_Deconvolution Target_Deconvolution Hit_ID->Target_Deconvolution Target Deconvolution Target_Deconvolution->SBDD

Sources

A Comparative Spectroscopic Guide to the Reaction Products of 4,6-dichloro-5-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules stems from its versatile synthetic handles and its ability to engage in various biological interactions. Among the plethora of pyrimidine building blocks, 4,6-dichloro-5-(propan-2-yl)pyrimidine stands out as a readily functionalized core, offering two reactive sites for nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive analysis of the spectroscopic data for the key reaction products of this versatile scaffold, offering a comparative framework for researchers engaged in the synthesis and characterization of novel pyrimidine derivatives. By understanding the characteristic spectroscopic signatures of these products, researchers can accelerate their discovery and development workflows.

The Strategic Advantage of the this compound Scaffold

The strategic placement of two chlorine atoms at the C4 and C6 positions of the pyrimidine ring renders them highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and controlled introduction of a wide array of functional groups, including amines, alcohols, and thiols, which are pivotal for modulating the physicochemical and pharmacological properties of the resulting molecules. Furthermore, the chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of aryl and heteroaryl moieties. The central isopropyl group at the C5 position provides a valuable lipophilic handle, often contributing to enhanced binding affinity and improved pharmacokinetic profiles.

Spectroscopic Characterization of Key Reaction Products

The following sections detail the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the primary reaction products of this compound. This data is a synthesis of literature-reported values for analogous compounds and predictive analysis based on established spectroscopic principles.

Nucleophilic Aromatic Substitution (SNAr) Products

The reaction of this compound with various nucleophiles is a cornerstone of its synthetic utility. The substitution can proceed in a stepwise manner, allowing for the synthesis of both mono- and di-substituted products.

Reaction Pathway: Nucleophilic Aromatic Substitution

SNAr_Pathway reagent This compound mono_sub Mono-substituted Product (e.g., 4-amino-6-chloro-5-isopropylpyrimidine) reagent->mono_sub S_NAr di_sub Di-substituted Product (e.g., 4,6-diamino-5-isopropylpyrimidine) mono_sub->di_sub S_NAr nucleophile1 Nucleophile 1 (e.g., R-NH2) nucleophile2 Nucleophile 2 (e.g., R'-NH2)

Caption: General workflow for nucleophilic aromatic substitution on this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for SNAr Products of this compound

Product ClassH-2 (s)Isopropyl CH (septet)Isopropyl CH₃ (d)Other Protons
Starting Material ~8.7 ppm~3.3 ppm~1.3 ppm-
Mono-amino ~8.4 ppm~3.1 ppm~1.2 ppmNH₂: ~5.0-7.0 ppm (br s)
Di-amino ~8.1 ppm~3.0 ppm~1.2 ppmNH₂: ~4.5-6.5 ppm (br s)
Mono-alkoxy ~8.6 ppm~3.2 ppm~1.2 ppmO-CH₂/CH: ~3.5-4.5 ppm
Di-alkoxy ~8.5 ppm~3.1 ppm~1.2 ppmO-CH₂/CH: ~3.5-4.5 ppm
Mono-thioalkoxy ~8.5 ppm~3.2 ppm~1.2 ppmS-CH₂/CH: ~2.5-3.5 ppm
Di-thioalkoxy ~8.3 ppm~3.1 ppm~1.2 ppmS-CH₂/CH: ~2.5-3.5 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for SNAr Products of this compound

Product ClassC-2C-4/C-6C-5Isopropyl CHIsopropyl CH₃
Starting Material ~158 ppm~162 ppm~125 ppm~30 ppm~22 ppm
Mono-amino ~157 ppm~163, ~160 ppm~118 ppm~28 ppm~22 ppm
Di-amino ~156 ppm~161 ppm~110 ppm~27 ppm~22 ppm
Mono-alkoxy ~158 ppm~165, ~161 ppm~120 ppm~29 ppm~22 ppm
Di-alkoxy ~157 ppm~164 ppm~115 ppm~28 ppm~22 ppm
Mono-thioalkoxy ~158 ppm~168, ~161 ppm~122 ppm~29 ppm~22 ppm
Di-thioalkoxy ~157 ppm~167 ppm~118 ppm~28 ppm~22 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituent.

Infrared (IR) Spectroscopy:

  • Starting Material: Characteristic C-Cl stretches in the 800-600 cm⁻¹ region.

  • Amino-substituted Products: Appearance of N-H stretching vibrations around 3500-3300 cm⁻¹ (often two bands for a primary amine) and N-H bending vibrations around 1650-1580 cm⁻¹.

  • Alkoxy-substituted Products: Prominent C-O stretching vibrations in the 1250-1050 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectra of these compounds will be characterized by a molecular ion peak (M⁺). For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M+2 peaks. Fragmentation patterns will typically involve the loss of the isopropyl group and subsequent fragmentation of the pyrimidine ring. For substituted products, fragmentation of the substituent is also common.

Palladium-Catalyzed Cross-Coupling Products

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it is readily applicable to this compound for the synthesis of aryl-substituted derivatives.

Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Pathway reagent This compound mono_aryl Mono-aryl Product reagent->mono_aryl Suzuki Coupling di_aryl Di-aryl Product mono_aryl->di_aryl Suzuki Coupling boronic_acid1 Ar-B(OH)2 boronic_acid2 Ar'-B(OH)2 catalyst Pd Catalyst, Base Spectroscopy_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Starting Material This compound reaction Reaction (SNAr or Cross-Coupling) start->reaction product Purified Product reaction->product nmr ¹H and ¹³C NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir structure Structural Elucidation and Confirmation nmr->structure ms->structure ir->structure

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,6-dichloro-5-(propan-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for synthesized intermediates is a cornerstone of robust and reproducible research. The compound 4,6-dichloro-5-(propan-2-yl)pyrimidine is a key building block in the synthesis of various biologically active molecules. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for evaluating the purity of this compound derivatives, grounded in scientific principles and practical, field-proven insights.

The Synthetic Landscape: Understanding Potential Impurities

The common route to synthesizing this compound involves the chlorination of a corresponding dihydroxy pyrimidine precursor, often using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[1][2][3]. Understanding this synthetic pathway is critical as it informs the potential impurities that may arise.

Typical Synthetic Pathway:

4,6-dihydroxy-5-(propan-2-yl)pyrimidine 4,6-dihydroxy-5-(propan-2-yl)pyrimidine This compound This compound 4,6-dihydroxy-5-(propan-2-yl)pyrimidine->this compound POCl₃ Starting_Material Unreacted Starting Material This compound->Starting_Material Monochloro_Impurity Monochloro-hydroxy Impurity This compound->Monochloro_Impurity Solvent_Adducts Solvent Adducts This compound->Solvent_Adducts Degradation_Products Degradation Products This compound->Degradation_Products Reagent_Byproducts Reagent Byproducts (e.g., phosphoric acid) This compound->Reagent_Byproducts

Caption: Potential impurities in the synthesis of this compound.

Key process-related impurities to anticipate include:

  • Unreacted Starting Material: Incomplete chlorination can leave residual 4,6-dihydroxy-5-(propan-2-yl)pyrimidine.

  • Monochloro-hydroxy Impurity: Partial reaction can result in the formation of 4-chloro-6-hydroxy-5-(propan-2-yl)pyrimidine or 6-chloro-4-hydroxy-5-(propan-2-yl)pyrimidine.

  • Solvent Adducts: If solvents like N,N-dimethylformamide (DMF) are used, they can potentially form adducts with the reactive pyrimidine ring.

  • Degradation Products: The harsh conditions of chlorination can lead to the formation of various degradation byproducts.

  • Reagent Byproducts: Residual phosphorus-containing byproducts from POCl₃ can also be present[4].

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or routine quality control. This section compares the most commonly employed techniques for analyzing substituted pyrimidines.

Analytical TechniquePrincipleStrengthsLimitationsIdeal Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.- Excellent for quantitative analysis of the main component and known impurities.- High resolution and sensitivity.- Well-established and validated methods are available[2][5].- Identification of unknown impurities requires a hyphenated technique like Mass Spectrometry (MS).- Method development can be time-consuming.Routine quality control, purity determination, and quantification of known impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.- High resolution for volatile and thermally stable compounds.- Can be coupled with MS for definitive identification.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.Analysis of volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.- Provides unambiguous structural information.- Can be used for quantitative analysis (qNMR).- Excellent for identifying and characterizing unknown impurities[6][7].- Lower sensitivity compared to chromatographic methods.- Complex spectra can be challenging to interpret for mixtures.Structural elucidation of the main component and impurities, and quantitative analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.- High sensitivity and specificity.- Provides molecular weight information, crucial for impurity identification.- Can be coupled with LC or GC for complex mixture analysis[8][9].- Typically a qualitative or semi-quantitative technique on its own.- Isomeric compounds may not be distinguishable without prior separation.Identification of unknown impurities, and confirmation of molecular weight.

In-Depth Experimental Protocols

To ensure the trustworthiness and reproducibility of purity assessment, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for the most critical analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This protocol describes a robust reversed-phase HPLC method for the routine purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: A well-characterized reference standard of this compound.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    15 90
    20 90
    20.1 40

    | 25 | 40 |

3. System Suitability: Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing adequately[10][11].

4. Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

5. Data Analysis: Calculate the percentage purity of the sample using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare_Mobile_Phase Prepare Mobile Phases A & B Equilibrate Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate Prepare_Standard Prepare Reference Standard (1 mg/mL) SST Perform System Suitability Test Prepare_Standard->SST Prepare_Sample Prepare Synthesized Sample (1 mg/mL) Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate->SST SST->Inject_Sample If SST passes Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate_Purity Calculate % Purity (Area Normalization) Integrate_Peaks->Calculate_Purity

Caption: Workflow for HPLC-UV Purity Assessment.

Protocol 2: LC-MS for Impurity Identification

For the identification of unknown impurities, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

1. Instrumentation and Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • The same column and mobile phases as in the HPLC-UV method can often be used, ensuring compatibility with the MS detector.

2. Chromatographic and MS Conditions:

  • Utilize the same chromatographic conditions as the HPLC-UV method to facilitate peak tracking.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Perform MS/MS fragmentation on significant impurity peaks to obtain structural information.

3. Data Analysis:

  • Propose elemental compositions for the molecular ions of the impurities based on their accurate mass measurements.

  • Analyze the fragmentation patterns to elucidate the structures of the impurities. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for chlorine-containing fragments, aiding in their identification[12].

cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_identification Impurity Identification Inject_Sample_LCMS Inject Sample into LC Separate_Components Separate Components on Column Inject_Sample_LCMS->Separate_Components Ionize Electrospray Ionization (ESI) Separate_Components->Ionize Detect_Mass Detect Molecular Ions (Accurate Mass) Ionize->Detect_Mass Fragment Perform MS/MS Fragmentation Detect_Mass->Fragment For impurity peaks Propose_Structure Propose Impurity Structure Detect_Mass->Propose_Structure Accurate Mass Data Analyze_Fragments Analyze Fragmentation Pattern Fragment->Analyze_Fragments Analyze_Fragments->Propose_Structure Fragmentation Data

Caption: Workflow for LC-MS Impurity Identification.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The reliable assessment of purity for this compound derivatives necessitates a multi-faceted analytical approach. While HPLC-UV provides a robust and validated method for routine quality control and quantitation, it is the synergistic use of NMR for structural confirmation and LC-MS for the definitive identification of unknown impurities that constitutes a comprehensive and trustworthy purity assessment strategy. By understanding the synthetic origin of potential impurities and employing the appropriate analytical tools with validated protocols, researchers can ensure the quality and integrity of their chemical intermediates, a critical step in the path of drug discovery and development.

References

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
  • 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine - PubChem. Available at: [Link]

  • CN103524419A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents.
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents.
  • CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV - Pharma Beginners. Available at: [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - National Center for Biotechnology Information. Available at: [Link]

  • Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives - ACS Publications. Available at: [Link]

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.
  • Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ScienceDirect. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters - ACS Publications. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - IVT - Institute of Validation Technology. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available at: [Link]

  • The mass spectra of pyrimidine measured in coincidence with resonant... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review - IntechOpen. Available at: [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkat USA. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance - LinkedIn. Available at: [Link]

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents.
  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - National Center for Biotechnology Information. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • (PDF) A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API - ResearchGate. Available at: [Link]

  • Analytical method validation: A brief review - ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES - Mansoura University. Available at: [Link]

  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API - ResearchGate. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.